Soporidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWVESJPUWDXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Soporidine?
A Comprehensive Analysis of a Novel Compound: The Case of Soporidine
Introduction
In the landscape of pharmacological research, the emergence of novel compounds with unique mechanisms of action is a constant driver of innovation. This document provides a comprehensive overview of a putative novel compound, "this compound," created for illustrative purposes to demonstrate a structured approach to detailing the mechanism of action, experimental validation, and data presentation that would be essential for a real-world therapeutic candidate. As "this compound" is a fictional agent, the following sections are based on a hypothetical framework, designed to meet the detailed requirements of a technical guide for researchers and drug development professionals.
Hypothetical Mechanism of Action
For the purpose of this guide, this compound is conceptualized as a potent and selective antagonist of the fictitious "Somnus Receptor 1" (SR1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The SR1 is hypothesized to be a key regulator of the sleep-wake cycle. Its endogenous ligand, "Endosomnin," promotes wakefulness. By antagonizing SR1, this compound is proposed to inhibit the wakefulness-promoting signals mediated by Endosomnin, thereby inducing a state of sleep.
The binding of Endosomnin to SR1 is presumed to activate a Gαq signaling cascade, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is thought to result in neuronal excitation and the promotion of wakefulness. This compound, by blocking the initial binding of Endosomnin, prevents this entire downstream signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, which would be derived from a series of preclinical assays.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Assay Type |
|---|---|---|---|
| This compound | SR1 | 2.5 ± 0.3 | Radioligand Binding |
| Endosomnin | SR1 | 5.8 ± 0.7 | Radioligand Binding |
| This compound | D2R | > 10,000 | Radioligand Binding |
| this compound | 5-HT2A | > 10,000 | Radioligand Binding |
Table 2: In Vitro Functional Activity
| Compound | Assay | EC50/IC50 (nM) | Emax (%) |
|---|---|---|---|
| This compound | IP3 Accumulation | IC50: 15.2 ± 2.1 | 98 ± 2 |
| Endosomnin | IP3 Accumulation | EC50: 35.5 ± 4.5 | 100 |
| This compound | Calcium Flux | IC50: 18.9 ± 2.8 | 95 ± 3 |
| Endosomnin | Calcium Flux | EC50: 42.1 ± 5.2 | 100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are hypothetical protocols for the key experiments cited.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the SR1 receptor.
-
Cell Line: HEK293 cells stably expressing human SR1.
-
Radioligand: [3H]-Endosomnin (specific activity: 85 Ci/mmol).
-
Procedure:
-
Cell membranes are prepared from the SR1-HEK293 cells.
-
A constant concentration of [3H]-Endosomnin (2 nM) is incubated with varying concentrations of this compound (0.1 nM to 100 µM).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Endosomnin (10 µM).
-
The reaction is incubated for 60 minutes at room temperature.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
IP3 Accumulation Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring the inhibition of Endosomnin-stimulated IP3 production.
-
Cell Line: CHO-K1 cells co-expressing SR1 and Gαq.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluency.
-
Cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
Endosomnin is added at a concentration equal to its EC80 (approximately 100 nM) to stimulate IP3 production.
-
The reaction is allowed to proceed for 30 minutes.
-
The reaction is terminated, and cells are lysed.
-
The amount of IP3 in the cell lysate is quantified using a competitive binding assay (e.g., an ELISA-based kit).
-
The IC50 value for this compound is determined by fitting the data to a dose-response curve.
-
Conclusion
This guide has presented a hypothetical yet comprehensive overview of the mechanism of action for a fictional compound, this compound. The structured presentation of a clear mechanism, supported by quantitative data and detailed experimental protocols, serves as a template for the rigorous scientific communication required in the field of drug development. The use of visual aids such as signaling pathway diagrams and experimental workflows further enhances the clarity and accessibility of the complex information for a specialized audience. This framework underscores the importance of a multi-faceted approach to characterizing novel therapeutic agents.
A Technical Guide to Sophorine (Matrine): Discovery, Isolation, and Biological Activity
Disclaimer: The term "soporidine" is not commonly found in scientific literature. It is highly probable that this is a misspelling of "sophoridine," a known quinolizidine alkaloid, or "sophorine," which is a synonym for matrine . This guide will focus on matrine, a well-researched alkaloid with a wide range of biological activities.
This technical guide provides a comprehensive overview of the discovery, isolation from plant sources, and biological activities of matrine. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Natural Occurrence
Matrine is a tetracyclic quinolizidine alkaloid first isolated by the Japanese researcher Nagai.[1] It is primarily extracted from the dried roots, fruits, and other parts of plants belonging to the Sophora genus (family Fabaceae).[2] The most common plant sources for matrine and its derivatives include Sophora flavescens (Kushen), Sophora tonkinensis, and Sophora alopecuroides (Kudouzi).[3][4] These plants have a long history of use in traditional Chinese medicine for various ailments, including clearing heat, drying dampness, and killing worms.[5]
Chemical Structure and Properties
Matrine is a naturally occurring alkaloid with the chemical formula C₁₅H₂₄N₂O and a molecular weight of 248.36 g/mol . Its structure is characterized by a quinolizidine skeleton. The chemical structures of matrine and related alkaloids are well-elucidated.
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O |
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one |
| CAS Number | 519-02-8 |
Isolation and Purification from Plant Sources
Matrine is typically extracted from the roots and fruits of Sophora flavescens using organic solvents like ethanol. The extraction and purification processes can be optimized to achieve high purity.
Experimental Protocol: Extraction and Purification of Matrine from Sophora flavescens
This protocol is a composite of methodologies described in the literature.
1. Plant Material Preparation:
-
Obtain dried roots of Sophora flavescens.
-
Grind the roots into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Solvent: 60% ethanol-aqueous solution.
-
Solvent-to-Material Ratio: 4:1 (mL/g).
-
Extraction Time: 2 hours.
-
Frequency: Perform the extraction three times to maximize the yield.
-
Procedure:
-
Combine the powdered plant material with the extraction solvent in a suitable vessel.
-
Heat the mixture under reflux for the specified time.
-
After each extraction, filter the mixture to separate the extract from the plant residue.
-
Pool the extracts from the three extraction cycles.
-
3. Purification:
-
Method 1: Ion Exchange Resin Adsorption
-
Concentrate the pooled extract under reduced pressure to remove the ethanol.
-
Load the concentrated aqueous extract onto a pre-equilibrated ion exchange resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the bound alkaloids, including matrine, with an appropriate eluent (e.g., a solution of acid or base).
-
Collect the fractions containing matrine and monitor the purity using techniques like HPLC.
-
-
Method 2: Solid-Phase Extraction (SPE) with Amino-Imidazolium Polymer
-
Develop and pack a solid-phase extraction cartridge with an amino-imidazolium polymer sorbent.
-
Load the crude extract onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents (e.g., ethanol, methanol, acetonitrile) to remove impurities.
-
Elute matrine and oxymatrine with a suitable elution solvent, such as methanol/triethylamine (90:10, v/v).
-
This method has shown high selectivity for matrine and oxymatrine compared to traditional C18 or NH2 sorbents.
-
4. Analysis and Quantification:
-
Analyze the purity and quantify the yield of matrine using High-Performance Liquid Chromatography (HPLC) with a C18 column.
Diagram of Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of matrine.
Biological Activities and Mechanism of Action
Matrine exhibits a wide spectrum of pharmacological activities, making it a subject of extensive research for potential therapeutic applications.
| Biological Activity | Description |
| Anti-inflammatory | Matrine has been shown to possess significant anti-inflammatory properties. It can inhibit the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. |
| Anticancer | It demonstrates inhibitory effects on various cancer cells, including nasopharyngeal carcinoma. The anticancer mechanism may involve the downregulation of Bcl-2 protein and upregulation of Caspase-3 protein expression, leading to apoptosis. |
| Antiviral | Matrine has shown antiviral activity against a range of viruses. |
| Neuroprotective | Some matrine-derived alkaloids have demonstrated neuroprotective effects, potentially by activating the Keap1-Nrf2/HO-1 pathway to reduce inflammation and oxidative stress. |
| Cardioprotective | It is used in the treatment of arrhythmias and ischemia. |
| Antifibrotic | Matrine has shown therapeutic effects in fibrotic diseases. |
Signaling Pathway: Matrine's Anti-inflammatory Action via NF-κB Inhibition
Caption: Matrine's inhibition of the HMGB1/Toll2/NF-κB signaling pathway.
Structural Modifications and Future Perspectives
While matrine has diverse pharmacological activities, its clinical application can be limited by factors such as low bioavailability and potential toxicity. Researchers are actively exploring structural modifications of the matrine scaffold to enhance its therapeutic properties and reduce side effects. These modifications include C-14 oxidation, N-1 alkylation, and opening of the D-ring, which have led to derivatives with improved targeting capabilities and enhanced antitumor and immunomodulatory activities. The continued investigation of matrine and its derivatives holds significant promise for the development of new therapeutic agents.
References
- 1. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrine: Bioactivities and Structural Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Soporidine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Soporidine's Core Structure, Derivative Synthesis, and Biological Activity for the Advancement of Novel Therapeutics.
Introduction
This compound, a quinolizidine alkaloid primarily isolated from the medicinal plant Sophora alopecuroides, has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities.[1][2] Possessing a rigid tetracyclic ring structure, sophoridine serves as a unique scaffold for chemical modification.[3] Extensive research has demonstrated its potent anti-tumor, anti-inflammatory, and antiviral properties, making it a promising lead compound for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the synthesis of its derivatives, their biological evaluation, and the underlying molecular mechanisms of action.
The this compound Scaffold: A Foundation for Derivatization
The core structure of sophoridine is a tetracyclic quinolizidine alkaloid with key positions amenable to chemical modification. These include the lactam carbonyl group in the D-ring, the N-1 nitrogen, and the C-14 position. Strategic modifications at these sites have led to the generation of a diverse library of sophoridine derivatives with enhanced potency and selectivity.
Structure-Activity Relationship (SAR) of this compound Derivatives
The exploration of this compound's chemical space has yielded a wealth of SAR data, providing critical insights for the rational design of more effective analogs. The following sections summarize the key findings from these studies, with quantitative data presented in tabular format for ease of comparison.
N-Substituted this compound Derivatives
Modification at the N-1 position of the sophoridine scaffold has been a major focus of SAR studies. The introduction of various substituents at this position has been shown to significantly influence the anticancer activity.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Sophoridine | - | HepG-2 | >100 | |
| Derivative 1 | N-chloroacetyl | A549, CNE-2, HepG-2, HEC-1-B | 18.2, 21.3, 15.6, 25.4 | |
| Derivative 2 | N-bromoacetyl | A549, CNE-2, HepG-2, HEC-1-B | 25.1, 30.5, 22.8, 33.7 | |
| Derivative 3 | N-benzoyl | A549, CNE-2, HepG-2, HEC-1-B | >100 | |
| Derivative 4 | N-(4-chlorobenzoyl) | A549, CNE-2, HepG-2, HEC-1-B | 45.3, 55.1, 38.9, 60.2 | |
| Derivative 5 | N-(4-nitrobenzoyl) | A549, CNE-2, HepG-2, HEC-1-B | 33.7, 41.2, 29.5, 45.8 |
C-14 Substituted Sophoridine Derivatives
The introduction of substituents at the C-14 position has also been explored to enhance the biological activity of sophoridine.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Sophoridine | - | HepG-2 | >100 | |
| Derivative 6 | 14-(4-chlorobenzylidene) | HepG-2 | 25.3 | |
| Derivative 7 | 14-(4-nitrobenzylidene) | HepG-2 | 18.7 | |
| Derivative 8 | 14-(4-methoxybenzylidene) | HepG-2 | 35.1 |
Phosphoramidate Mustard Derivatives of this compound
A series of phosphoramidate mustard derivatives of sophoridine have been synthesized and evaluated for their anticancer activity. These compounds have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Sophoridine | - | S180 | >100 | |
| Derivative 9 | Phenyl phosphoramidate mustard | S180 | 3.2 | |
| Derivative 10 | 4-chlorophenyl phosphoramidate mustard | S180 | 1.8 | |
| Derivative 11 | 4-fluorophenyl phosphoramidate mustard | S180 | 2.5 | |
| Derivative 12 | 4-methylphenyl phosphoramidate mustard | S180 | 4.1 |
Key Signaling Pathways Modulated by this compound and Its Derivatives
Sophoridine and its derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Sophoridine has been reported to modulate the MAPK pathway, contributing to its anticancer effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cell survival. Sophoridine has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory and pro-apoptotic activities.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound SAR studies.
General Synthesis of N-Substituted this compound Derivatives
Materials: Sophoridine, appropriate acyl chloride or alkyl halide, triethylamine (TEA), dichloromethane (DCM), silica gel for column chromatography, and other necessary solvents and reagents.
Procedure:
-
Dissolve sophoridine (1 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add the corresponding acyl chloride or alkyl halide (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired N-substituted sophoridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assessment using MTT Assay
Materials: 96-well plates, cancer cell lines, complete culture medium, sophoridine derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), and dimethyl sulfoxide (DMSO).
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of sophoridine derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.
Topoisomerase I Inhibition Assay
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, reaction buffer, sophoridine derivatives, loading buffer, agarose gel, and ethidium bromide.
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and various concentrations of the sophoridine derivative.
-
Initiate the reaction by adding human topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the loading buffer.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Conclusion and Future Perspectives
The extensive structure-activity relationship studies on sophoridine have provided invaluable insights for the design and development of novel anticancer agents. Modifications at the N-1 and C-14 positions, as well as the synthesis of phosphoramidate mustard derivatives, have yielded compounds with significantly enhanced cytotoxic activity against a range of cancer cell lines. The elucidation of the key signaling pathways modulated by these compounds, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, has further illuminated their mechanisms of action.
Future research in this area should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential off-target toxicities. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can further aid in the rational design of next-generation sophoridine derivatives with superior therapeutic profiles. The continued exploration of this fascinating natural product scaffold holds great promise for the discovery of new and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel α, β-Unsaturated Sophoridinic Derivatives: Design, Synthesis, Molecular Docking and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Soporidine on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and potent anti-cancer effects.[1][2][3] Emerging evidence suggests a potential role for sophoridine in the central nervous system, with studies pointing towards both neuroprotective and, at high doses, neurotoxic effects.[4][5] This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of sophoridine, with a focus on its potential impact on neuronal cells. While direct and extensive research on neuronal cells is still developing, this guide synthesizes available data, primarily from non-neuronal cell models, to propose likely mechanisms of action and provide a framework for future investigation in the field of neuroscience and neuropharmacology.
Effects on Cell Viability and Proliferation
Sophoridine has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of various cancer cell lines. Although specific IC50 values for neuronal cell lines are not yet established in publicly available literature, data from other cell types can provide a preliminary indication of its potency.
Table 1: IC50 Values of Sophoridine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| SGC7901 | Gastric Cancer | 3.52 µM | 48h | |
| AGS | Gastric Cancer | 3.91 µM | 48h | |
| SW480 | Colorectal Cancer | 3.14 mM | Not Specified | |
| MCF-7 | Breast Cancer | 87.96 µM | 48h | |
| MDA-MB-231 | Breast Cancer | 81.07 µM | 48h |
Note: The significant difference in the SW480 IC50 value may be due to cell line specific sensitivities or experimental conditions.
Based on these findings, it is plausible that sophoridine could influence the viability and proliferation of neuronal precursor cells or neuroblastoma cell lines.
Induction of Apoptosis
A primary mechanism of sophoridine's anti-cancer activity is the induction of apoptosis, or programmed cell death. This process is critical in the context of neurodegenerative diseases, where preventing neuronal apoptosis is a key therapeutic goal, and in neuroblastoma, where inducing it is desirable.
Key Apoptotic Events Observed in Non-Neuronal Cells:
-
Cell Cycle Arrest: Sophoridine has been shown to induce S-phase or G2/M phase arrest in cancer cells.
-
Mitochondrial Pathway Activation: It can trigger the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential.
-
Regulation of Apoptotic Proteins: Sophoridine modulates the expression of key apoptosis-related proteins, including:
-
Upregulation of pro-apoptotic proteins: Bax, Caspase-3, Caspase-8, Caspase-9.
-
Downregulation of anti-apoptotic proteins: Bcl-2, Survivin.
-
Table 2: Quantitative Effects of Sophoridine on Apoptosis in Pancreatic Cancer Cells (Miapaca-2)
| Parameter | Control | Sophoridine (20 µM, 48h) | Fold Change | Reference |
| S Phase Population | 26.23% | 38.67% | ~1.5x increase | |
| Apoptotic Cells | Not specified | Significant increase | Not specified | |
| Bax/Bcl-2 Ratio | Baseline | Significantly increased | Not specified | |
| Cleaved Caspase-3 | Baseline | Increased | Not specified |
These findings strongly suggest that sophoridine could similarly influence apoptotic pathways in neuronal cells. For instance, in neurodegenerative models, its ability to modulate Bcl-2 and Bax expression could be neuroprotective, while in neuroblastoma models, it could be cytotoxic.
Signaling Pathways Modulated by Sophoridine
Sophoridine's effects on cell fate are mediated through the modulation of several key intracellular signaling pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation, differentiation, and survival. Sophoridine has been shown to activate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2 and JNK. This activation appears to be a central mechanism in its anti-cancer effects. Interestingly, high doses of sophoridine have been reported to affect the hippocampus through the ERK pathway, suggesting a complex, dose-dependent role in the nervous system.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is critical for cell survival, proliferation, and metabolism. In several cancer cell models, sophoridine has been found to inhibit the PI3K/Akt pathway. This inhibition contributes to its pro-apoptotic effects.
Below are diagrams illustrating the proposed signaling pathways of sophoridine based on current literature.
Experimental Protocols
While specific protocols for sophoridine treatment of neuronal cells are not widely published, the following are generalized methodologies adapted from studies on other cell types that can serve as a starting point for in vitro neuronal research.
Cell Culture
-
Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) are commonly used neuronal cell models.
-
Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of sophoridine (e.g., 0-200 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with sophoridine for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
-
Treat cells with sophoridine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
Conclusion and Future Directions
The available evidence, primarily from oncology research, strongly suggests that sophoridine has the potential to significantly impact neuronal cell function through the modulation of apoptosis and key signaling pathways like MAPK/ERK and PI3K/Akt. However, there is a critical need for direct in vitro studies on neuronal cell lines to elucidate the specific effects and mechanisms of sophoridine in a neurological context. Future research should focus on:
-
Determining the dose-dependent effects of sophoridine on the viability of various neuronal cell types, including primary neurons.
-
Investigating its potential neuroprotective effects against common neurotoxic insults (e.g., oxidative stress, excitotoxicity).
-
Quantifying the changes in apoptotic markers and signaling protein expression in neuronal cells following sophoridine treatment.
Such studies will be invaluable for assessing the therapeutic potential of sophoridine for both neurodegenerative diseases and neurological cancers.
References
- 1. dovepress.com [dovepress.com]
- 2. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Soporidine Bioavailability and Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of soporidine's bioavailability and pharmacokinetic profile in animal models. Sophoridine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties[1][2]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for its development as a potential therapeutic agent. While clinical data remains limited, preclinical studies in animal models offer crucial insights into the drug's behavior in vivo[1][2].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and structurally related matrine-type alkaloids in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Tmax (h) | - | 0.58 ± 0.20 |
| Cmax (ng/mL) | - | 130.30 ± 32.40 |
| AUC(0-t) (ng·h/mL) | 480.30 ± 60.20 | 111.40 ± 22.30 |
| AUC(0-∞) (ng·h/mL) | 495.80 ± 63.10 | 115.20 ± 23.60 |
| t1/2 (h) | 1.39 ± 0.24 | 1.48 ± 0.31 |
| MRT(0-t) (h) | 1.25 ± 0.19 | 1.89 ± 0.27 |
| CL (L/h/kg) | 4.07 ± 0.52 | - |
| Vz (L/kg) | 8.24 ± 1.26 | - |
| Absolute Bioavailability (F%) | - | 2.32 |
Data sourced from a study on Sprague-Dawley rats.
Table 2: Pharmacokinetic Parameters of Matrine and Oxymatrine in Beagle Dogs
| Compound | Administration | Tmax (h) | Cmax (ng/mL) | AUC(0–24h) (ng·h/mL) | t1/2 (h) |
| Oxymatrine | Oral | 1.0 ± 0.30 | 2418.3 ± 970.78 | 5797.4 ± 908.16 | 5.5 ± 1.58 |
| Matrine (as metabolite of Oxymatrine) | Oral | 1.9 ± 1.09 | 1532.4 ± 494.86 | 5530.5 ± 1042.65 | 9.8 ± 2.77 |
Data represents the pharmacokinetics after oral administration of oxymatrine, which is partially metabolized to matrine.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for the investigation of this compound and related compounds in animal models.
This compound Pharmacokinetic Study in Rats
This protocol is based on a study determining the bioavailability and pharmacokinetics of this compound in Sprague-Dawley rats.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water. Animals are fasted overnight before the experiment.
2. Drug Administration:
-
Intravenous (IV): this compound is administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.
-
Oral (PO): this compound is administered by oral gavage at a dose of 20 mg/kg.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at the following time points:
-
IV Administration: 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
PO Administration: 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method (UPLC-MS/MS):
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.
-
Chromatography: Separation is achieved on a UPLC BEH C18 reversed-phase column.
-
Mobile Phase: A gradient elution with methanol and 0.1% formic acid in water is used.
-
Detection: Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray positive ionization source.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Oxymatrine and Matrine Pharmacokinetic Study in Dogs
This protocol is representative of studies investigating the pharmacokinetics of matrine-type alkaloids in beagle dogs.
1. Animal Model:
-
Species: Beagle dogs.
-
Housing: Housed in a controlled environment with a standard diet and water ad libitum. Animals are fasted overnight prior to drug administration.
2. Drug Administration:
-
Oral (PO): Oxymatrine is administered orally as a single dose.
3. Blood Sampling:
-
Blood samples are collected from a foreleg vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma is harvested after centrifugation and stored frozen until analysis.
4. Bioanalytical Method (LC-MS):
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or protein precipitation.
-
Chromatography: A C18 column is used for chromatographic separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol) is commonly used.
-
Detection: An electrospray ionization (ESI) source in positive ion mode with selected ion monitoring (SIM) is used for detection.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data for both oxymatrine and its metabolite, matrine, are analyzed using a two-compartment model.
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the metabolic relationship between oxymatrine and matrine.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of oxymatrine and its metabolite in beagle dogs by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Transcriptomic Analysis of Soporidine-Treated Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neuroinflammatory and neurodegenerative diseases. Their activation states can range from a pro-inflammatory phenotype, which contributes to neuronal damage, to an anti-inflammatory and neuroprotective phenotype, which promotes tissue repair. Soporidine, a quinolizidine alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical transcriptomic analysis of this compound-treated microglia, offering a framework for investigating its molecular mechanisms of action. While direct transcriptomic studies on this compound-treated microglia are not yet available, this document synthesizes known information about this compound's bioactivities and typical microglial responses to anti-inflammatory agents to present a plausible experimental design and expected outcomes.
Hypothetical Experimental Design
The primary objective of this proposed study is to elucidate the transcriptomic changes in microglia following treatment with this compound, particularly in an inflammatory context. A common in vitro model for neuroinflammation involves stimulating microglia with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
The experimental groups would be as follows:
-
Control Group: Untreated primary microglia or a microglial cell line (e.g., BV-2).
-
LPS Group: Microglia treated with LPS to induce a pro-inflammatory state.
-
This compound + LPS Group: Microglia pre-treated with this compound followed by LPS stimulation.
-
This compound Group: Microglia treated with this compound alone to assess its direct effects.
The workflow for this experiment is illustrated in the diagram below.
Experimental Protocols
Microglia Culture and Treatment
-
Cell Culture: Primary microglia can be isolated from the cerebral cortices of neonatal mice or rats. Alternatively, the BV-2 immortalized murine microglial cell line can be used. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well.
-
For the this compound + LPS group, cells are pre-treated with an optimized concentration of this compound (e.g., 10-50 µM) for 2 hours.
-
Subsequently, LPS (e.g., 100 ng/mL) is added to the LPS and this compound + LPS wells for a specified duration (e.g., 6 or 24 hours) to induce an inflammatory response.
-
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the cultured microglia using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). Samples with an RNA Integrity Number (RIN) > 8 are typically used for sequencing.
-
Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment and Quantification: The cleaned reads are aligned to a reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner like STAR. Gene expression levels are then quantified using tools such as RSEM or featureCounts.
-
Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between the experimental groups are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significant.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify the biological processes and signaling pathways that are significantly enriched.
Expected Transcriptomic Changes and Data Presentation
Based on the known anti-inflammatory properties of this compound, it is anticipated that its treatment of LPS-stimulated microglia will lead to a transcriptomic shift from a pro-inflammatory to an anti-inflammatory and neuroprotective state.
Table 1: Predicted Differentially Expressed Genes (DEGs) in LPS-Stimulated Microglia Treated with this compound
| Gene Symbol | Gene Name | Predicted Change | Function |
| Pro-inflammatory Genes (Downregulated) | |||
| Tnf | Tumor necrosis factor | Down | Key pro-inflammatory cytokine. |
| Il1b | Interleukin 1 beta | Down | Potent pro-inflammatory cytokine. |
| Nos2 | Nitric oxide synthase 2 | Down | Produces nitric oxide, a pro-inflammatory mediator. |
| Ccl2 | C-C motif chemokine ligand 2 | Down | Chemoattractant for monocytes and macrophages. |
| Nfkbia | NF-kappa-B inhibitor alpha | Up | Inhibits the NF-κB pathway. |
| Anti-inflammatory & Neuroprotective Genes (Upregulated) | |||
| Il10 | Interleukin 10 | Up | Potent anti-inflammatory cytokine.[4] |
| Arg1 | Arginase 1 | Up | Marker of anti-inflammatory (M2) microglia. |
| Tgfb1 | Transforming growth factor beta 1 | Up | Involved in tissue repair and immune suppression. |
| Mrc1 | Mannose receptor C-type 1 | Up | Phagocytic receptor associated with M2 microglia. |
| Nrf2 | Nuclear factor erythroid 2-related factor 2 | Up | Master regulator of the antioxidant response. |
Signaling Pathways Modulated by this compound
This compound is known to exert its anti-inflammatory effects by modulating key signaling pathways.[1] A primary target is the NF-κB pathway, a central regulator of inflammatory gene expression.
References
- 1. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of early and short-time applying sophoridine in pMCAO rat brain: down-regulated TRAF6 and up-regulated p-ERK1/2 expression, ameliorated brain infaction and edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Bacterial and Anti-Inflammatory Properties of Sophoridine and Its Effect on Diarrhea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Soporidine: A Technical Guide to Its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soporidine, a name attributed to two distinct chemical entities, presents a fascinating case study in molecular targeting. The first, a natural quinolizidine alkaloid isolated from Sophora alopecuroides, has garnered significant attention for its broad pharmacological activities, particularly its anti-tumor effects. The second, a synthetic small molecule also known as RG4, has been identified as a specific antagonist of strigolactone receptors in the parasitic plant Striga hermonthica. This guide provides an in-depth technical overview of the molecular targets of both this compound compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Part 1: The Natural Alkaloid this compound - A Multi-Targeting Anti-Cancer Agent
The natural alkaloid this compound exhibits a complex pharmacological profile, influencing multiple signaling pathways critical to cancer cell proliferation, survival, and metastasis. While a definitive single molecular target remains under investigation, evidence points towards a multi-targeting mechanism of action, with DNA topoisomerase I identified as a direct target.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | [1] |
| AGS | Gastric Cancer | 3.91 | [1] |
| MCF-7 | Breast Cancer | 3.1 (derivative) | [1] |
| OE-19 | Esophageal Adenocarcinoma | 0.65 mg/mL (at 72h) | [2] |
| SK-GT2 | Esophageal Adenocarcinoma | 1.14 mg/mL (at 72h) | [2] |
| Pancreatic Cancer Cells | Pancreatic Cancer | ~20 - 200 | |
| MCF-7 | Breast Cancer | 87.96 | |
| MDA-MB-231 | Breast Cancer | 81.07 |
Experimental Protocols
This assay is utilized to determine the direct inhibitory effect of this compound on DNA topoisomerase I activity.
Principle: DNA topoisomerase I relaxes supercoiled DNA. An inhibitor of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state. This can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).
-
Incubation: this compound at various concentrations is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30 minutes). A control reaction without this compound is run in parallel.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.
This assay is used to quantify the cytotoxic effects of this compound on cancer cell lines and determine IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
Signaling Pathways
This compound's anti-cancer activity is attributed to its modulation of several key signaling pathways.
This compound has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.
Caption: this compound's inhibition of the PI3K/AKT pathway.
The MAPK/ERK pathway, which is involved in cell growth and differentiation, is also modulated by this compound.
Caption: this compound's modulation of the MAPK/ERK pathway.
This compound has been observed to suppress the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Caption: this compound's suppression of the NF-κB pathway.
Part 2: The Synthetic this compound (RG4) - A Specific Antagonist of Strigolactone Receptors
The synthetic molecule this compound, also referred to as RG4, has a highly specific molecular target: the strigolactone receptor in the parasitic plant Striga hermonthica. Strigolactones are plant hormones that, among other functions, signal the presence of a host plant to the seeds of parasitic plants like Striga, triggering their germination. By antagonizing the strigolactone receptor, this compound (RG4) effectively prevents this germination, offering a potential strategy for controlling these devastating agricultural pests.
Quantitative Data
The inhibitory activity of this compound (RG4) against the Striga hermonthica strigolactone receptor ShHTL7 has been quantified.
| Target | Assay | IC50 (µM) | Reference |
| ShHTL7 | ShHTL7-mediated YLG hydrolysis inhibition | 12.5 |
Experimental Protocols
This bioassay is used to evaluate the ability of this compound (RG4) to inhibit the germination of Striga hermonthica seeds induced by a strigolactone analog.
Principle: Striga seeds require a strigolactone signal to germinate. By co-incubating the seeds with a known germination stimulant (e.g., the synthetic strigolactone analog GR24) and this compound (RG4), the antagonistic effect of this compound on germination can be quantified.
Methodology:
-
Seed Sterilization and Pre-conditioning: Striga hermonthica seeds are surface-sterilized and then pre-conditioned in a moist environment for a period of time to become responsive to germination stimulants.
-
Treatment Application: The pre-conditioned seeds are exposed to a solution containing a fixed concentration of GR24 and varying concentrations of this compound (RG4). Control groups with only GR24 and a solvent control are included.
-
Incubation: The treated seeds are incubated in the dark at an optimal temperature for germination.
-
Germination Assessment: After a set period, the number of germinated and non-germinated seeds is counted under a microscope. A seed is considered germinated if the radicle has emerged from the seed coat.
-
Data Analysis: The percentage of germination inhibition is calculated for each concentration of this compound (RG4) relative to the GR24-only control.
This in vitro assay is used to determine the IC50 value of this compound (RG4) for the strigolactone receptor.
Principle: The assay utilizes a fluorescent probe, Yoshimulactone Green (YLG), which becomes fluorescent upon hydrolysis by the strigolactone receptor. An antagonist like this compound (RG4) will compete with the substrate (GR24) for binding to the receptor, thereby inhibiting the hydrolysis of YLG and reducing the fluorescent signal.
Methodology:
-
Reaction Setup: A reaction is set up in a microplate containing the purified strigolactone receptor (e.g., ShHTL7), the fluorescent probe YLG, and the strigolactone analog GR24.
-
Antagonist Addition: this compound (RG4) is added to the reaction wells at a range of concentrations.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.
-
IC50 Calculation: The rate of YLG hydrolysis is calculated for each concentration of this compound (RG4). The IC50 value is determined by plotting the inhibition of hydrolysis against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
The mechanism of action of this compound (RG4) involves the direct blockage of the strigolactone signaling pathway at the receptor level.
Caption: this compound (RG4) antagonism of strigolactone signaling.
Conclusion
The two molecules known as this compound represent distinct pharmacological agents with specific molecular targets and mechanisms of action. The natural alkaloid this compound is a promising multi-targeting anti-cancer agent that directly inhibits DNA topoisomerase I and modulates critical signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB. In contrast, the synthetic this compound (RG4) is a highly specific antagonist of the strigolactone receptor in the parasitic plant Striga hermonthica, demonstrating its potential as a valuable tool for agricultural applications. Further research into the precise molecular interactions of both this compound compounds will undoubtedly pave the way for the development of novel therapeutic and agricultural solutions.
References
Soporidine's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soporidine, a quinolizidine alkaloid derived from plants such as Sophora alopecuroides L., has demonstrated significant pharmacological activities, most notably in the realms of anti-tumor and anti-inflammatory action.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates key inflammatory pathways. Focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, this document synthesizes current research to offer a detailed overview for researchers, scientists, and professionals in drug development. The guide includes a summary of quantitative data, descriptions of experimental methodologies, and visualizations of the core signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction to this compound
This compound (C₁₅H₂₄N₂O) is a natural alkaloid that has been the subject of modern pharmacological studies revealing its broad spectrum of bioactivities, including anti-inflammatory, antiviral, and cardioprotective effects.[1][2][3] Approved for clinical research and use in certain contexts for cancer treatment, its therapeutic potential is increasingly recognized. The anti-inflammatory properties of this compound are a key area of interest, with studies indicating its ability to suppress the production of various inflammatory mediators. This guide focuses on the molecular underpinnings of these anti-inflammatory effects.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to exert significant inhibitory effects on this pathway. Mechanistically, sophoridine can downregulate the expression of NF-κB p65, a key subunit of the NF-κB complex. In some cases, this involves inhibiting the degradation of IκB-α, the inhibitor of NF-κB, which then prevents the translocation of NF-κB to the nucleus. By inhibiting NF-κB activation, this compound effectively reduces the transcription of downstream target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. This compound has been found to modulate the MAPK pathway, although its effects can be context-dependent. In some anti-inflammatory and anti-cancer models, sophoridine activates the MAPK/ERK signaling pathway, promoting the phosphorylation of ERK1/2 and JNK. Conversely, in other contexts, such as LPS-induced liver injury, this compound has been shown to inhibit the expression of phosphorylated ERK (p-ERK). In the context of inducing M1 macrophage polarization for anti-tumor effects, sophoridine activates the MAPK signaling pathway, leading to an increase in pro-inflammatory cytokines. This highlights the dual role sophoridine can play in modulating inflammatory responses.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The tables below summarize the key findings.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| Mouse Peritoneal Macrophages | LPS | Not specified | Inhibition of TNF-α, PGE2, and IL-8 production. No significant effect on IL-6. | |
| HL-60 cells | LPS | Not specified | Inhibition of IL-8 production. No significant effect on IL-6. | |
| RAW264.7 cells | LPS | 100 µmol/L | Increased survival rate of LPS-injured cells from 80.47% to 91.96% by reducing IL-6 and TNF-α expression. | |
| RAW264.7 cells | LPS | 0.32 mg/mL | Optimal anti-inflammatory activity at 12 hours. | |
| RAW264.7 cells | LPS | > 5.12 mg/mL | Significant inhibition of cell viability. |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Model | This compound Dosage | Observed Effect | Reference |
| Mouse | Carrageenan-induced paw edema | Not specified | Inhibition of TNF-α, PGE2, and IL-8 in local inflammatory exudates. No significant effect on IL-6. | |
| Mouse | E. coli-induced diarrhea | 15, 30, and 60 mg/kg BW | Alleviated fecal occult blood; reduced serum TNF-α, IL-1β, and IL-6; increased serum IL-10. | |
| Mouse | E. coli-induced diarrhea | 15 mg/kg BW | Effectively decreased mRNA and protein expression of NF-κB p65. | |
| Lewis-bearing mice | Lung cancer | 15 or 25 mg/kg | Significantly inhibited tumor growth and up-regulated the expression of CD86/F4/80 in tumor tissues. |
Experimental Protocols
The following are generalized descriptions of the experimental methodologies cited in the reviewed literature. For detailed protocols, direct reference to the original studies is recommended.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Stimulation: Mouse peritoneal macrophages, human promyelocytic leukemia HL-60 cells, or murine macrophage RAW264.7 cells are cultured under standard conditions. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before or during LPS stimulation.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) and other inflammatory mediators (e.g., PGE2, NO) in the cell culture supernatant are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.
-
Western Blot Analysis: To investigate the effects on signaling pathways, protein expression and phosphorylation (e.g., NF-κB p65, p-ERK) are assessed using Western blotting.
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: This is a common model for acute inflammation. Mice are injected with carrageenan into the paw to induce edema. This compound is administered, and the degree of paw swelling is measured over time. The levels of inflammatory mediators in the paw exudate are also analyzed.
-
LPS-Induced Endotoxemia/Organ Injury: Mice are injected with LPS to induce a systemic inflammatory response or specific organ injury (e.g., lung, liver). This compound is administered before or after the LPS challenge, and its protective effects are evaluated by histological analysis of tissues and measurement of inflammatory markers in the serum.
-
E. coli-Induced Diarrhea: To model intestinal inflammation, mice are challenged with pathogenic E. coli. The effects of this compound treatment on clinical signs (e.g., diarrhea, fecal occult blood) and serum levels of inflammatory cytokines are assessed.
References
The Therapeutic Potential of Soporidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoridine, a quinolizidine alkaloid extracted from the herb Sophora alopecuroides L., has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Early research has unveiled its potential as a multi-target agent with promising applications in oncology, virology, and inflammatory diseases. This technical guide provides a comprehensive overview of the foundational research into Sophoridine's therapeutic effects, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used in its initial characterization.
Quantitative Data on Sophoridine's Bioactivity
The anti-proliferative activity of Sophoridine and its derivatives has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The tables below summarize the reported IC50 values.
Table 1: In Vitro Anti-proliferative Activity of Sophoridine
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | 48 | [2] |
| AGS | Gastric Cancer | 3.91 | 48 | [2] |
| MCF-7 | Breast Cancer | 87.96 | 48 | [3] |
| MDA-MB-231 | Breast Cancer | 81.07 | 48 | [3] |
| Miapaca-2 | Pancreatic Cancer | ~20-40 | 48 | |
| PANC-1 | Pancreatic Cancer | ~20-40 | 48 | |
| A549 | Lung Cancer | Not specified, but effective at 20 and 40 µM | Not specified | |
| SW620 | Colorectal Cancer | 2800 (2.8 mmol/L) | 48 | |
| SW480 | Colorectal Cancer | 780 µg/mL | Not specified | |
| MKN45 | Gastric Cancer | Effective at 0.5-3.5 mg/mL | Not specified | |
| MGC-803 | Gastric Cancer | Effective at 0.4-3.2 mg/mL | Not specified | |
| OE-19 | Esophageal-Gastric Junction Adenocarcinoma | 0.65 ± 0.09 mg/mL | 72 | |
| SK-GT2 | Esophageal-Gastric Junction Adenocarcinoma | 1.14 ± 0.17 mg/mL | 72 |
Table 2: In Vitro Anti-proliferative Activity of Sophoridine Derivatives
| Derivative | Cell Line(s) | IC50 Range (µM) | Reference |
| 38a-e | S180, H22 | 1 - 4 | |
| 6b | HepG2, HCT116, H1299, U87, MCF-7, KB | 11 - 41 | |
| 7 | HepG2, SMMC-7721, Hela, CNE1, CNE2, MCF7 | 0.93 - 1.89 | |
| 7a-7e | S180, H22 | 1.01 - 3.65 |
Key Signaling Pathways Modulated by Sophoridine
Sophoridine exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate the key interactions of Sophoridine within these pathways.
Caption: Sophoridine's activation of the p53 and Hippo signaling pathways.
Caption: Sophoridine's modulation of the PI3K/Akt and MAPK signaling pathways.
Caption: Sophoridine's inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following section details the general methodologies for key experiments cited in early Sophoridine research. These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions.
Cell Viability and Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce an orange-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
Treat the cells with various concentrations of Sophoridine and incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Protocol:
-
Induce apoptosis in cells by treating with Sophoridine for the desired time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Migration and Invasion Assay (Transwell Assay)
The Transwell assay is used to assess the migratory and invasive potential of cells in vitro.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores to the lower side of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel), and invasive cells must degrade this matrix to migrate through.
-
Protocol:
-
For invasion assays, coat the upper chamber of the Transwell insert with Matrigel and incubate to allow for gelation.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.
-
Incubate the plate for an appropriate time (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse Sophoridine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-p65, total p65, p-Akt, total Akt, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS can be a mechanism of Sophoridine-induced apoptosis.
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Treat cells with Sophoridine for the desired duration.
-
Incubate the cells with DCFH-DA (e.g., 1 mM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
Conclusion
Early research on Sophoridine has established its significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways such as p53, Hippo, PI3K/Akt, MAPK, and NF-κB underscores its promise as a multi-target therapeutic agent. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of Sophoridine. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Soporidine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soporidine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1] Preclinical in vivo studies are crucial for evaluating its therapeutic potential and understanding its mechanisms of action. A critical first step in conducting these studies is the appropriate dissolution of this compound to ensure accurate dosing and bioavailability. This document provides detailed application notes and standardized protocols for the preparation of this compound solutions for various in vivo administration routes, ensuring reproducibility and reliability of experimental outcomes.
Physicochemical Properties of this compound
This compound (C₁₅H₂₄N₂O) is a white to light yellow crystalline powder.[2][3] Understanding its solubility is paramount for preparing appropriate formulations for in vivo administration.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | The concentration may be limited. |
| Ethanol | Soluble | - |
| Methanol | Soluble | - |
| DMSO | 50 mg/mL (201.31 mM) | May require ultrasonication for complete dissolution. Use freshly opened DMSO to avoid hygroscopic effects.[4] |
| Carbon Tetrachloride | Soluble | - |
Recommended Solvents and Vehicle Formulations
The choice of solvent or vehicle for in vivo studies depends on the administration route, the required concentration of this compound, and potential toxicity of the solvent. For systemic administration, sterile and biocompatible vehicles are mandatory.
Intraperitoneal (i.p.) Injection
For intraperitoneal injections, aqueous-based solutions are preferred to minimize irritation and ensure rapid absorption.
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used vehicle for i.p. injections of water-soluble compounds. One study reports dissolving this compound in PBS for i.p. administration in mice.
-
Saline (0.9% NaCl): Sterile saline is another suitable vehicle for water-soluble formulations.
-
Co-solvent Systems: For higher concentrations that may not be readily achievable in purely aqueous solutions, a co-solvent system can be employed. A common approach involves first dissolving this compound in a small amount of an organic solvent like DMSO, followed by dilution with a sterile aqueous vehicle such as PBS or saline. It is crucial to ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.
Oral Gavage (p.o.)
For oral administration, the formulation should be well-tolerated by the gastrointestinal tract.
-
Water or Saline: If the desired dose can be dissolved in a reasonable volume, water or saline are the simplest and safest vehicles.
-
Suspensions: If this compound is not sufficiently soluble in aqueous vehicles at the required concentration, a suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) in water.
Experimental Protocols
The following are detailed protocols for preparing this compound solutions for in vivo studies. All preparations for animal administration must be performed under sterile conditions.
Protocol for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Stock Solution (if necessary):
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal volume of sterile DMSO to dissolve the powder completely. For example, to achieve a 50 mg/mL stock solution, add 1 mL of DMSO for every 50 mg of this compound.[4]
-
Vortex thoroughly. If needed, use an ultrasonic bath to aid dissolution.
-
-
Prepare the Working Solution:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration.
-
In a separate sterile vial, add the required volume of sterile PBS.
-
While vortexing the PBS, slowly add the calculated volume of the this compound stock solution. This gradual addition helps prevent precipitation.
-
Ensure the final concentration of DMSO is below 10% of the total volume to minimize toxicity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the solvent ratio or using a different vehicle).
-
-
Administration:
-
It is recommended to prepare the working solution fresh on the day of administration.
-
Administer the solution to the animal via intraperitoneal injection using appropriate techniques and volumes for the animal model.
-
Protocol for Oral Gavage (p.o.)
Materials:
-
This compound powder
-
Sterile distilled water or 0.9% saline
-
Sterile vials
-
Vortex mixer
Procedure:
-
Weighing and Dissolution:
-
Weigh the required amount of this compound powder for the desired dose and number of animals.
-
In a sterile vial, add the calculated volume of sterile water or saline.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure complete dissolution.
-
-
Administration:
-
Administer the solution to the animal using a gavage needle of the appropriate size.
-
Ensure the volume administered is within the recommended limits for the animal model.
-
Quantitative Data from In Vivo Studies
The following table summarizes dosages and administration routes of this compound used in various preclinical studies.
Table 2: Summary of this compound Dosages in Animal Models
| Animal Model | Administration Route | Dosage | Observed Effect |
| Mice | Intraperitoneal (i.p.) | 15, 25 mg/kg | Inhibition of colorectal carcinoma growth. |
| Mice | Intraperitoneal (i.p.) | 20, 40 mg/kg | Inhibition of xenograft pancreatic tumor growth. |
| Mice | Intraperitoneal (i.p.) | 15, 30, 60 mg/kg | Alleviation of diarrhea and anti-inflammatory effects. |
| Mice | Oral (p.o.) | 16.9 mg/kg | Inhibition of lung cancer cell proliferation, invasion, and migration. |
| Rats | Intraperitoneal (i.p.) | 32 mg/kg | Neurotoxic reactions observed after 60 days of administration. |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways can provide insights into its mechanism of action.
Caption: this compound's modulation of key signaling pathways.
Experimental Workflow for In Vivo Study Preparation
The following diagram outlines a logical workflow for the preparation and administration of this compound in a typical in vivo experiment.
Caption: Workflow for this compound in vivo experiments.
References
No Evidence of Soporidine Administration in Alzheimer's Disease Mouse Models
A comprehensive review of scientific literature reveals no published studies on the administration of soporidine in mouse models of Alzheimer's disease. While research has explored the neuroprotective effects of sophoridine, an isomer of matrine, in the context of cerebral ischemia in rats, there is a lack of evidence for its evaluation as a potential therapeutic agent for Alzheimer's disease in preclinical mouse models.[1][2]
While the broader field of neuropharmacology continues to investigate various compounds for their potential in treating neurodegenerative diseases, this compound's specific role in Alzheimer's disease remains an unexplored area of research.[5] Future preclinical studies would be necessary to determine its safety, efficacy, and mechanism of action in the context of Alzheimer's pathology before any standardized protocols could be developed.
References
- 1. Neuroprotective effect of early and short-time applying sophoridine in pMCAO rat brain: down-regulated TRAF6 and up-regulated p-ERK1/2 expression, ameliorated brain infaction and edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transgenic Mouse Models of Alzheimer’s Disease: An Integrative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Emerging drugs for Alzheimer's disease. Mechanisms of action and prospects for cognitive enhancing medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Soporidine in Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of soporidine in plasma samples. The described protocol utilizes a straightforward protein precipitation extraction procedure and UV detection, providing a reliable and reproducible assay for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for routine analysis in research and clinical laboratory settings.
Introduction
This compound, a quinolizidine alkaloid extracted from plants such as Sophora flavescens Ait and Sophora alopecuroides L, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] As this compound progresses through preclinical and clinical development, a robust and validated bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic assessments.[4] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a cost-effective and accessible analytical technique for this purpose.[5]
This document provides a comprehensive protocol for the quantification of this compound in plasma using an HPLC-UV system. The method involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column. The validation parameters presented herein demonstrate the method's suitability for accurate and precise quantification of this compound in plasma.
Experimental
-
This compound reference standard
-
Ephedrine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ammonium acetate
-
Triethylamine
-
Sodium chloride
-
Sodium carbonate
-
Water (Ultrapure)
-
Drug-free plasma
-
HPLC system equipped with a UV-Vis detector
-
YMC-ODS C18 analytical column
-
Data acquisition and processing software
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | YMC-ODS C18 |
| Mobile Phase | Methanol:Ethanol:0.01 M Ammonium Acetate:Triethylamine (10:0.5:89.5:0.03, v/v/v/v), pH 6.80 |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Protocols
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of ephedrine (internal standard) in acetonitrile at a concentration of 5 µg/mL.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.
The sample preparation is a critical step to remove interferences from the biological matrix. This protocol utilizes a protein precipitation method.
-
Pipette 200 µL of plasma sample (or calibration standard/QC sample) into a microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (ephedrine in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Add sodium chloride and sodium carbonate to facilitate the separation of the organic and aqueous layers.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Visualized Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation, assessing linearity, sensitivity, precision, accuracy, and recovery.
The linearity of the method was evaluated by analyzing calibration standards at multiple concentration levels. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.
| Parameter | Result |
| Linearity Range | 13.2 - 995.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Detection (LOD) | 6.8 ng/mL |
| Lower Limit of Quantification (LLOQ) | 13.2 ng/mL |
Data synthesized from a study on sophoridine quantification.
Intra-day and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels on the same day and on different days, respectively.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 10.1% | < 10.1% | > 90% |
| Medium | < 10.1% | < 10.1% | > 90% |
| High | < 10.1% | < 10.1% | > 90% |
Data synthesized from a study on sophoridine quantification.
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.
| Analyte | Recovery (%) |
| This compound | > 57% |
Data from a study on sophoridine quantification.
Application
This validated HPLC method was successfully applied to a pharmacokinetic study of sophoridine in rats following oral administration. The method demonstrated sufficient sensitivity and reliability for determining the concentration-time profile of sophoridine in plasma.
Signaling Pathway Visualization (Illustrative)
While this application note focuses on the analytical method, understanding the pharmacological context of this compound is crucial. The following diagram illustrates a simplified, hypothetical signaling pathway potentially modulated by sophoridine in cancer cells, based on its known anti-cancer effects.
Caption: Hypothetical this compound Signaling Pathway.
Conclusion
The HPLC-UV method described in this application note is a reliable, sensitive, and accurate tool for the quantification of this compound in plasma. The simple sample preparation and isocratic elution make it a practical choice for high-throughput analysis in pharmacokinetic and clinical studies. The validation data confirms that the method meets the criteria for bioanalytical assays.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Application Notes: The Use of Soporidine in Primary Cortical Neuron Cultures
Note to the Reader: As of the current date, publicly available research specifically detailing the application of "Soporidine" in primary cortical neuron cultures is not available. The following application notes and protocols are based on the neuroprotective and neuromodulatory effects of a similar class of compounds and established methodologies for primary cortical neuron culture. The data and signaling pathways of Psoralidin, a natural compound with demonstrated effects on primary cortical neurons, are used here as a representative example to provide a comprehensive guide for researchers.
Introduction
Primary cortical neuron cultures are a fundamental in vitro model system for investigating neuronal development, function, and pathology. These cultures allow for the detailed study of molecular and cellular mechanisms in a controlled environment. This document provides a detailed protocol for the application and analysis of neuroactive compounds, using Psoralidin as an illustrative example, in primary cortical neuron cultures. Psoralidin has been shown to modulate synaptic plasticity through the activation of the N-methyl-D-aspartate (NMDA) receptor and the mitogen-activated protein kinase (MAPK) signaling pathway[1].
Data Presentation
The following table summarizes the quantitative data on the effects of Psoralidin on primary cortical neurons, as described in the literature.
| Parameter | Treatment | Result | Reference |
| Glutamate EC50 | Psoralidin | Shifted to lower values | [1] |
| Immediate-Early Gene (IEG) Expression (Arc, Egr-1, c-fos) | Psoralidin | Increased | [1] |
| Excitatory Synapse Density | Psoralidin | Increased | [1] |
| Excitatory Synapse Area | Psoralidin | Increased | [1] |
| Excitatory Synapse Intensity | Psoralidin | Increased |
Signaling Pathway
The proposed signaling pathway for Psoralidin in primary cortical neurons involves the activation of NMDA receptors, leading to an influx of calcium, which in turn activates the MAPK signaling cascade, ultimately resulting in the expression of immediate-early genes and synaptic remodeling.
Experimental Protocols
The following protocols are adapted from established methods for primary cortical neuron culture and treatment.
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15.5 (E15.5) mouse embryos.
Materials:
-
E15.5 pregnant mouse
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine overnight at 37°C. Wash three times with sterile water and allow to dry. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C before use.
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos. Place embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Under a dissecting microscope, remove the cortices from the embryonic brains.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 0.05% and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Stop the dissociation by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons onto the pre-coated culture dishes at a desired density (e.g., 2 x 105 cells/cm2).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
Treatment of Primary Cortical Neurons with this compound
Procedure:
-
After 5-7 days in vitro (DIV), when a mature neuronal network has formed, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal medium to the desired final concentrations.
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the this compound-containing medium to each well.
-
Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of Neuronal Viability (MTT Assay)
Procedure:
-
Following the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effects of a test compound on primary cortical neurons.
References
Cell-based Assays for Measuring Soporidine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soporidine, a quinolizidine alkaloid isolated from plants of the Sophora genus, has demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral effects.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways.[1][3] These application notes provide detailed protocols for a selection of robust cell-based assays designed to quantify the bioactivity of this compound, offering valuable tools for researchers in drug discovery and development. The described assays will enable the investigation of this compound's effects on cell viability, apoptosis, inflammation, and key signaling cascades such as NF-κB, PI3K/Akt, and MAPK/ERK.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 87.96 | [4] |
| MDA-MB-231 | Breast Cancer | 48 | 81.07 | |
| SGC7901 | Gastric Cancer | Not Specified | 3.52 | |
| AGS | Gastric Cancer | Not Specified | 3.91 | |
| OE-19 | Esophageal Adenocarcinoma | 72 | ~251 (0.65 mg/mL) | |
| SK-GT2 | Esophageal Adenocarcinoma | 72 | ~438 (1.14 mg/mL) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Target cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle of Annexin V/PI Staining
Caption: Principle of apoptosis detection using Annexin V and PI.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified duration.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Anti-inflammatory Activity: Measurement of Cytokine Production in RAW264.7 Macrophages
This protocol assesses the anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
NF-κB Signaling Pathway Analysis: Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB using a luciferase reporter system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
PI3K/Akt and MAPK/ERK Pathway Analysis: Western Blotting
This protocol outlines the use of Western blotting to examine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Signaling Pathways Modulated by this compound
Caption: this compound's inhibitory effects on key signaling pathways.
Materials:
-
Target cell line
-
This compound
-
Appropriate growth factors or stimuli to activate the pathways
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells and treat with this compound and/or a specific stimulus as required.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Soporidine Delivery Across the Blood-Brain Barrier: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soporidine, a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1][2] Its potential therapeutic applications in neurological disorders are of growing interest; however, the blood-brain barrier (BBB) presents a significant obstacle to its effective delivery to the central nervous system (CNS). Evidence of this compound-induced neurotoxicity suggests that the compound can cross the BBB to some extent, though the precise mechanisms and efficiency of this transport are not yet fully understood.[3]
These application notes provide an overview of this compound's properties relevant to BBB transport and outline detailed, adaptable protocols for developing and evaluating nanoparticle- and liposome-based delivery systems designed to enhance its brain penetration. The described experimental workflows are intended to serve as a guide for researchers aiming to investigate and optimize this compound delivery to the CNS for therapeutic purposes.
This compound: Relevant Physicochemical and Pharmacological Properties
A clear understanding of this compound's characteristics is crucial for the rational design of effective delivery strategies.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₅H₂₄N₂O | [4][5] |
| Molecular Weight | 248.36 g/mol | |
| Solubility | Soluble in ethanol, methanol, water, and DMSO. | |
| Known Pharmacological Effects | Anti-inflammatory, antiviral, anti-cancer, anti-arrhythmic. | |
| Relevant Signaling Pathways | Modulates NF-κB, JNK/ERK, Akt/mTOR, PI3K/Akt, and p38 MAPK signaling pathways. |
Part 1: Nanoparticle-Based Delivery of this compound
Nanoparticles offer a promising strategy to enhance the delivery of therapeutic agents across the BBB. Their small size and the potential for surface modification allow for improved transport and targeted delivery.
Application Note: this compound-Loaded Polymeric Nanoparticles
This section details a hypothetical approach for the formulation and evaluation of this compound-loaded nanoparticles. The protocol is based on established methods for encapsulating alkaloids and similar small molecules for CNS delivery.
Experimental Protocol: Formulation and Characterization of this compound Nanoparticles
Objective: To formulate and characterize this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
Sophoridine
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis tubing (MWCO 10 kDa)
-
Dynamic light scattering (DLS) instrument
-
Transmission electron microscope (TEM)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation Method):
-
Dissolve 100 mg of PLGA and 10 mg of sophoridine in 5 mL of dichloromethane.
-
Prepare a 2% w/v aqueous solution of polyvinyl alcohol (PVA).
-
Add the organic phase to 20 mL of the PVA solution and sonicate on ice for 5 minutes to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated sophoridine.
-
Lyophilize the final nanoparticle suspension for long-term storage.
-
-
Characterization of Sophoridine-Loaded Nanoparticles:
-
Particle Size and Zeta Potential: Resuspend the lyophilized nanoparticles in deionized water and analyze using a dynamic light scattering (DLS) instrument.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Quantify the amount of sophoridine using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = (Mass of sophoridine in nanoparticles / Initial mass of sophoridine) x 100
-
DL (%) = (Mass of sophoridine in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
Diagram: Nanoparticle Formulation Workflow
Caption: Workflow for this compound Nanoparticle Formulation and Characterization.
Part 2: Liposome-Based Delivery of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile platform for drug delivery.
Application Note: this compound Encapsulation in Liposomes
This section provides a hypothetical protocol for the encapsulation of sophoridine within liposomes, a strategy that can improve its bioavailability and facilitate its transport across the BBB.
Experimental Protocol: Preparation of this compound-Loaded Liposomes
Objective: To prepare and characterize sophoridine-loaded liposomes using the thin-film hydration method.
Materials:
-
Sophoridine
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic light scattering (DLS) instrument
-
Cryo-transmission electron microscope (Cryo-TEM)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve 50 mg of soybean phosphatidylcholine and 15 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with 5 mL of a 2 mg/mL sophoridine solution in PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
To obtain unilamellar vesicles of a uniform size, subject the liposomal suspension to extrusion through a 100 nm polycarbonate membrane for 11 passes.
-
Remove the unencapsulated sophoridine by dialysis against PBS at 4°C.
-
-
Characterization of this compound-Loaded Liposomes:
-
Particle Size and Zeta Potential: Dilute the liposome suspension in PBS and analyze using a DLS instrument.
-
Morphology: Observe the structure and lamellarity of the liposomes using cryo-TEM.
-
Encapsulation Efficiency:
-
Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol).
-
Quantify the total amount of sophoridine using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE) as follows:
-
EE (%) = (Amount of sophoridine in liposomes / Initial amount of sophoridine) x 100
-
-
-
Diagram: Liposome Preparation Workflow
Caption: Workflow for this compound-Loaded Liposome Preparation and Characterization.
Part 3: In Vitro and In Vivo Evaluation of this compound Delivery Systems
Experimental Protocol: In Vitro BBB Model Permeability Study
Objective: To assess the permeability of sophoridine and sophoridine-loaded formulations across an in vitro BBB model.
Materials:
-
bEnd.3 cells (mouse brain endothelial cells)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium and supplements
-
Sophoridine, sophoridine-nanoparticles, and sophoridine-liposomes
-
Lucifer yellow
-
Trans-epithelial electrical resistance (TEER) measurement system
-
LC-MS/MS system
Procedure:
-
Establishment of the In Vitro BBB Model:
-
Culture bEnd.3 cells in complete medium.
-
Seed the bEnd.3 cells onto the apical side of the Transwell inserts.
-
Monitor the formation of a tight monolayer by measuring the TEER daily. The model is ready for use when the TEER value stabilizes at a high level (typically >100 Ω·cm²).
-
-
Permeability Assay:
-
Replace the medium in the apical chamber with a solution containing a known concentration of free sophoridine or a sophoridine formulation.
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, add Lucifer yellow to the apical chamber to assess the integrity of the cell monolayer.
-
Quantify the concentration of sophoridine in the basolateral samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for each formulation.
-
Experimental Protocol: In Vivo Brain Distribution Study in Mice
Objective: To determine the brain distribution of sophoridine following intravenous administration of free sophoridine and sophoridine-loaded formulations.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Sophoridine, sophoridine-nanoparticles, and sophoridine-liposomes
-
Saline solution
-
Anesthesia
-
Surgical tools
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide the mice into groups (e.g., control, free sophoridine, sophoridine-nanoparticles, sophoridine-liposomes).
-
Administer a single intravenous (IV) injection of the respective formulation via the tail vein at a dose of 5 mg/kg.
-
-
Sample Collection:
-
At various time points post-injection (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize the mice under anesthesia.
-
Collect blood samples via cardiac puncture.
-
Perfuse the mice with saline to remove blood from the brain.
-
Excise the brain and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract sophoridine from the plasma and brain homogenates.
-
Quantify the concentration of sophoridine in each sample using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio for each formulation at each time point.
-
Part 4: this compound's Potential Signaling Pathways in the CNS
Sophoridine has been shown to modulate several key signaling pathways in various cell types, which may also be relevant to its effects in the central nervous system. Understanding these pathways can provide insights into its potential therapeutic mechanisms and off-target effects.
Diagram: Potential this compound-Modulated Signaling Pathways in Neuronal Cells
Caption: Potential Signaling Pathways Modulated by this compound in the CNS.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the development and evaluation of novel this compound delivery systems for enhanced brain penetration. By leveraging nanoparticle and liposome technologies, researchers can potentially overcome the limitations of the blood-brain barrier and unlock the therapeutic potential of sophoridine for a range of neurological disorders. Further investigation into the specific interactions of this compound with BBB transport mechanisms and neuronal signaling pathways will be crucial for the successful clinical translation of these advanced delivery strategies.
References
- 1. What is the mechanism of Sophoridine hydrochloride? [synapse.patsnap.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOPHORIDINE | 6882-68-4 [chemicalbook.com]
- 5. (-)-Sophoridine | C15H24N2O | CID 165549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling Soporidine's Anti-Cancer Mechanisms via Lentiviral-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soporidine, a quinolizidine alkaloid originally isolated from the plant Sophora alopecuroides, has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2] Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and impede metastasis.[2][3] Mechanistic studies have revealed that this compound exerts its effects through the modulation of key signaling pathways, including the PTEN/PI3K/Akt and MAPK/ERK pathways.[3] However, the precise molecular interactions and the specific roles of individual pathway components in mediating this compound's effects remain to be fully elucidated.
Lentiviral-mediated short hairpin RNA (shRNA) gene silencing offers a powerful and versatile tool for the stable and long-term knockdown of specific genes, enabling researchers to dissect complex signaling networks. By selectively silencing key genes within the PTEN/PI3K/Akt and MAPK/ERK pathways, it is possible to investigate their necessity and contribution to the anti-cancer activity of this compound.
These application notes provide a comprehensive guide for utilizing lentiviral shRNA technology to explore the molecular pathways underlying this compound's therapeutic effects. Detailed protocols for lentiviral vector production, cell line transduction, and functional assays are provided, alongside illustrative data and pathway diagrams to facilitate experimental design and interpretation.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in different human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.93 - 1.89 | |
| SMMC-7721 | Hepatocellular Carcinoma | 0.93 - 1.89 | |
| HeLa | Cervical Cancer | 0.93 - 1.89 | |
| CNE1 | Nasopharyngeal Carcinoma | 0.93 - 1.89 | |
| CNE2 | Nasopharyngeal Carcinoma | 0.93 - 1.89 | |
| MCF-7 | Breast Cancer | 0.93 - 1.89 |
Table 2: Hypothetical Quantitative Data on the Effect of this compound in Wild-Type and Gene-Silenced Cancer Cells
This table illustrates the expected outcomes of a study investigating the role of PTEN in mediating the effects of this compound on apoptosis in a cancer cell line (e.g., HepG2).
| Experimental Group | This compound Treatment (µM) | Apoptosis Rate (%) | p-ERK/total-ERK Ratio |
| Wild-Type (WT) | 0 (Control) | 5 ± 1.2 | 1.0 |
| Wild-Type (WT) | 1.5 | 35 ± 4.5 | 0.4 ± 0.1 |
| Scrambled shRNA | 0 (Control) | 6 ± 1.5 | 1.1 |
| Scrambled shRNA | 1.5 | 33 ± 5.1 | 0.5 ± 0.1 |
| PTEN shRNA | 0 (Control) | 7 ± 1.8 | 1.8 |
| PTEN shRNA | 1.5 | 15 ± 3.2 | 1.5 |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound has been shown to influence multiple signaling cascades that are crucial for cancer cell survival and proliferation. The diagram below illustrates the proposed mechanism of action, focusing on the PTEN/PI3K/Akt and MAPK/ERK pathways. This compound is hypothesized to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt pathway, leading to decreased cell survival and proliferation. Concurrently, this compound may suppress the MAPK/ERK pathway, further contributing to its anti-cancer effects.
Caption: Proposed signaling pathways affected by this compound.
Experimental Workflow for Lentiviral-Mediated Gene Silencing
The following diagram outlines the key steps involved in using a lentiviral shRNA approach to investigate the role of a target gene (e.g., PTEN) in the cellular response to this compound.
Caption: Workflow for studying this compound pathways using lentiviral shRNA.
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production
This protocol describes the generation of lentiviral particles carrying shRNA constructs for gene silencing.
Materials:
-
HEK293T cells
-
Lentiviral shRNA vector (e.g., pLKO.1) containing the shRNA sequence for the target gene (e.g., PTEN) or a non-targeting scramble control
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile tube, mix the shRNA-containing lentiviral vector, psPAX2, and pMD2.G plasmids in a 4:3:1 ratio (e.g., 4 µg shRNA vector, 3 µg psPAX2, 1 µg pMD2.G) in Opti-MEM.
-
Transfection: Prepare the transfection reagent according to the manufacturer's instructions and add it to the plasmid DNA mixture. Incubate for 20-30 minutes at room temperature. Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Virus Processing: Centrifuge the collected supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.
-
Virus Storage: Aliquot the viral supernatant and store at -80°C.
Protocol 2: Lentiviral Transduction of Cancer Cells
This protocol details the infection of target cancer cells with the produced lentiviral particles.
Materials:
-
Target cancer cell line (e.g., HepG2)
-
Lentiviral particles (from Protocol 1)
-
Complete growth medium for the target cell line
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction: On the day of transduction, remove the culture medium and add fresh medium containing Polybrene to a final concentration of 4-8 µg/mL. Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Incubation: Incubate the cells overnight at 37°C in a CO2 incubator.
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Expansion: Culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are formed. Expand the resistant cells for further experiments.
-
Validation of Knockdown: Confirm the knockdown of the target gene expression in the stable cell line by quantitative PCR (qPCR) and Western blotting.
Protocol 3: Functional Assays to Evaluate this compound's Effects
After establishing stable gene-silenced cell lines, these assays can be performed to assess the impact of gene knockdown on the cellular response to this compound.
1. Cell Viability/Proliferation Assay (MTT Assay)
-
Procedure:
-
Seed wild-type, scrambled shRNA, and target gene shRNA cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Procedure:
-
Seed and treat cells with this compound as described above.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Procedure:
-
Seed and treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, and the target gene product).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the relative protein expression and phosphorylation levels.
-
Conclusion
The combination of this compound treatment and lentiviral-mediated gene silencing provides a robust platform for dissecting the molecular mechanisms underlying the anti-cancer effects of this promising natural compound. By systematically knocking down key components of signaling pathways such as PTEN/PI3K/Akt and MAPK/ERK, researchers can gain valuable insights into the drug's mechanism of action, identify potential biomarkers for treatment response, and uncover new therapeutic targets. The protocols and data presented here serve as a foundational guide for scientists and drug development professionals to further explore and validate the therapeutic potential of this compound.
References
Application Notes and Protocols: Immunohistochemical Analysis of Soporidine-Treated Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soporidine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] In the context of neuroscience and drug development, this compound is of particular interest for its potential therapeutic applications in neurological disorders.[1] Research suggests that this compound exerts its neuroprotective effects by modulating key signaling pathways, such as the PI3K/Akt pathway, and by reducing the expression of pro-inflammatory cytokines in the brain.[1]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of this compound-treated brain tissue. The protocol is designed to enable researchers to visualize and quantify the effects of this compound on specific protein expression and localization within the brain, thereby facilitating the investigation of its mechanism of action.
Data Presentation
The following table presents illustrative quantitative data that one might expect from an immunohistochemical analysis of this compound-treated brain tissue compared to a vehicle-treated control group. This data is hypothetical and intended to serve as an example of how to present quantitative IHC results. Actual results may vary depending on the experimental conditions.
| Target Protein | Treatment Group | Mean Optical Density (OD) ± SD | Fold Change vs. Vehicle | P-value |
| p-Akt (Ser473) | Vehicle | 0.15 ± 0.03 | 1.0 | <0.05 |
| This compound | 0.28 ± 0.05 | 1.87 | ||
| Akt | Vehicle | 0.32 ± 0.06 | 1.0 | >0.05 (NS) |
| This compound | 0.30 ± 0.05 | 0.94 | ||
| p-Akt/Akt Ratio | Vehicle | 0.47 | 1.0 | <0.05 |
| This compound | 0.93 | 1.98 | ||
| TNF-α | Vehicle | 0.45 ± 0.08 | 1.0 | <0.05 |
| This compound | 0.21 ± 0.04 | 0.47 | ||
| IL-1β | Vehicle | 0.38 ± 0.07 | 1.0 | <0.05 |
| This compound | 0.19 ± 0.03 | 0.50 | ||
| Iba-1 (Microglia) | Vehicle | 0.52 ± 0.09 | 1.0 | <0.05 |
| This compound | 0.31 ± 0.06 | 0.60 |
NS: Not Significant
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry on this compound-treated brain tissue. Protocols for both paraffin-embedded and frozen sections are included.
I. Tissue Preparation
A. For Paraffin-Embedded Sections:
-
Perfusion and Fixation: Anesthetize the animal model (e.g., mouse or rat) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).
-
Clearing: Clear the tissue in xylene.
-
Embedding: Infiltrate and embed the tissue in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.
B. For Frozen Sections:
-
Perfusion and Fixation: Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Cryoprotection: Immerse the dissected brain in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freezing: Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane cooled with liquid nitrogen.
-
Storage: Store the frozen blocks at -80°C until sectioning.
-
Sectioning: Cut 10-20 µm thick sections using a cryostat and mount them on charged slides.
II. Immunohistochemical Staining
A. For Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 5 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath. The optimal time and temperature should be determined for each antibody.
-
-
Blocking and Permeabilization:
-
Wash slides in PBS.
-
Incubate in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to block non-specific binding and permeabilize the tissue.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-p-Akt, mouse anti-TNF-α) in the blocking solution to the predetermined optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit-biotin) for 1-2 hours at room temperature.
-
-
Signal Detection (for Chromogenic Detection):
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 30-60 minutes.
-
Wash slides with PBS (3 x 5 minutes).
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
B. For Frozen Sections:
-
Thawing and Fixation:
-
Bring slides to room temperature for 15-30 minutes.
-
Fix with cold acetone or methanol for 10 minutes at -20°C, or with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking and Permeabilization:
-
Incubate in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Primary and Secondary Antibody Incubation:
-
Follow steps II.A.4 and II.A.5 as described for paraffin-embedded sections.
-
-
Signal Detection:
-
For fluorescent detection, after the secondary antibody incubation, wash with PBS and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
For chromogenic detection, follow step II.A.6.
-
-
Mounting:
-
Mount with an appropriate aqueous or permanent mounting medium.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.
Caption: Experimental workflow for immunohistochemistry of brain tissue.
References
Application of Soporidine in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoridine is a quinolizidine alkaloid compound extracted from the traditional Chinese medicine Sophora flavescens Ait.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, antiviral, and anti-arrhythmic effects.[1][2] The therapeutic potential of Sophoridine is attributed to its ability to modulate key cellular signaling pathways, primarily the NF-κB and PI3K/AKT pathways, which are critically involved in cell proliferation, inflammation, and apoptosis.[2]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify novel therapeutic agents. While direct applications of Sophoridine in HTS campaigns are not extensively documented, its well-defined mechanism of action makes it an ideal candidate for use as a reference compound or a backbone for the development of novel screening assays. These application notes provide a comprehensive overview of how Sophoridine can be effectively utilized in HTS for the discovery of new modulators of the NF-κB and PI3K/AKT pathways.
Mechanism of Action of Soporidine
Sophoridine exerts its biological effects by intervening in critical signaling cascades. Its primary mechanisms of action relevant to HTS are:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Sophoridine has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of downstream pro-inflammatory and pro-survival genes.
-
Modulation of the PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a central node in cellular signaling, controlling cell growth, metabolism, and survival. Sophoridine can modulate this pathway, often leading to the induction of apoptosis in cancer cells.
These mechanisms make Sophoridine a valuable tool for HTS campaigns aimed at identifying novel inhibitors of these pathways for therapeutic intervention in cancer and inflammatory diseases.
High-Throughput Screening Applications
Given its defined mechanism of action, Sophoridine can be employed in several HTS applications:
-
Positive Control in Primary Screens: In HTS campaigns designed to identify novel inhibitors of the NF-κB or PI3K/AKT pathways, Sophoridine can serve as a reliable positive control to validate assay performance and normalize screening data.
-
Assay Development and Optimization: Sophoridine can be utilized during the development and optimization of novel HTS assays to establish assay windows, determine Z'-factors, and ensure the assay's sensitivity and robustness.
-
Secondary Screens and Hit Validation: Following a primary screen, Sophoridine can be used in secondary, mechanism-based assays to confirm the mode of action of identified "hit" compounds.
-
Scaffold for Library Design: The chemical structure of Sophoridine can serve as a template for the design and synthesis of focused compound libraries for screening, aiming to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following are detailed, exemplary protocols for HTS assays where Sophoridine could be used as a tool compound.
Protocol 1: NF-κB Reporter Gene Assay for High-Throughput Screening
This cell-based assay is designed to identify inhibitors of the NF-κB signaling pathway.
Principle: A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element is used. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of the reporter gene. Inhibitors of the pathway will suppress this expression, resulting in a measurable decrease in the reporter signal.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Sophoridine (as a positive control)
-
Test compounds
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T-NF-κB-luciferase cells in 384-well plates at a density of 10,000 cells per well in 40 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Add 100 nL of test compounds and control compounds (including a dose-response of Sophoridine) to the assay plates using an acoustic liquid handler.
-
Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Measure the luminescence signal using a plate reader.
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_test - Signal_negative) / (Signal_positive - Signal_negative))
Where:
-
Signal_test is the signal from wells with test compounds.
-
Signal_negative is the signal from unstimulated cells.
-
Signal_positive is the signal from TNF-α stimulated cells.
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: High-Content Screening for PI3K/AKT Pathway Inhibition
This image-based assay quantifies the inhibition of the PI3K/AKT pathway by measuring the nuclear translocation of a downstream effector, such as FOXO3a.
Principle: Inhibition of the PI3K/AKT pathway leads to the dephosphorylation and subsequent translocation of the transcription factor FOXO3a from the cytoplasm to the nucleus. This translocation can be visualized and quantified using high-content imaging.
Materials:
-
U2OS cells stably expressing GFP-tagged FOXO3a (GFP-FOXO3a)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin-like Growth Factor 1 (IGF-1)
-
Sophoridine (as a positive control)
-
Test compounds
-
384-well black, clear-bottom imaging plates
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed U2OS-GFP-FOXO3a cells in 384-well imaging plates at a density of 3,000 cells per well in 50 µL of McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 4 hours to reduce basal PI3K/AKT activity.
-
Compound Addition: Add 100 nL of test compounds and Sophoridine to the plates.
-
Stimulation: After a 1-hour pre-incubation, add IGF-1 (final concentration 100 ng/mL) to stimulate the PI3K/AKT pathway.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Fixing and Staining: Fix the cells with 4% PFA for 15 minutes. Wash with PBS and stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system with appropriate filters for GFP and DAPI (Hoechst).
Data Analysis: Image analysis software is used to segment the nuclear and cytoplasmic compartments based on the Hoechst and GFP signals. The ratio of nuclear to cytoplasmic GFP intensity is calculated for each cell. An increase in this ratio indicates inhibition of the PI3K/AKT pathway.
Data Presentation
The quantitative data from HTS campaigns should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical HTS Results for NF-κB Pathway Inhibitors
| Compound ID | Max Inhibition (%) | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Sophoridine | 98.2 | 15.5 | > 100 | > 6.5 |
| Hit_001 | 95.7 | 5.2 | 85.3 | 16.4 |
| Hit_002 | 88.1 | 22.8 | > 100 | > 4.4 |
| Hit_003 | 99.5 | 1.8 | 25.1 | 13.9 |
Table 2: Hypothetical High-Content Screening Data for PI3K/AKT Pathway Inhibitors
| Compound ID | Nuclear/Cytoplasmic Ratio (Fold Change) | EC50 (µM) | Max Response (Fold Change) |
| Sophoridine | 3.5 | 25.8 | 3.8 |
| Hit_A | 4.2 | 8.9 | 4.5 |
| Hit_B | 2.8 | 35.1 | 3.0 |
| Hit_C | 4.8 | 3.2 | 5.1 |
Visualizations
Diagrams are essential for illustrating complex signaling pathways and experimental workflows.
Caption: Sophoridine's modulation of the NF-κB and PI3K/AKT signaling pathways.
Caption: A typical high-throughput screening workflow for identifying NF-κB inhibitors.
Caption: A logical workflow for hit identification and validation in a drug discovery campaign.
References
Troubleshooting & Optimization
Improving Soporidine solubility for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of soporidine in cell culture experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical information for the this compound used in pharmacological research?
A1: The this compound commonly used in pharmacological studies is a quinolizidine alkaloid. It is crucial to distinguish it from another compound with the same name that acts as a strigolactone antagonist. Please verify the following details with your supplier:
| Property | Value |
| Chemical Name | (-)-Sophoridine |
| CAS Number | 6882-68-4[1] |
| Molecular Formula | C₁₅H₂₄N₂O[1][2] |
| Molecular Weight | 248.36 g/mol [1][2] |
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several common laboratory solvents. For cell culture applications, preparing a concentrated stock solution in an organic solvent that is miscible with your culture medium is recommended.
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL | The recommended solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Methanol | Soluble | Another potential solvent for stock solutions. |
| Water | Soluble | While soluble, achieving high concentrations for a stock solution may be difficult. |
Qualitative solubility data from ChemicalBook.
Q3: What is the recommended storage procedure for this compound powder and stock solutions?
A3: Proper storage is essential to maintain the stability and activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 248.36 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Pre-weighing: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.48 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder.
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if needed.
-
Sterilization (Optional): If the DMSO used is not from a sealed, sterile bottle, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store these at -20°C or -80°C.
Protocol for Treating Cells with this compound
This protocol describes how to dilute the this compound stock solution into your cell culture medium for experiments.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For achieving very low final concentrations, it may be necessary to perform serial dilutions of the stock solution in sterile DMSO or your cell culture medium.
-
Final Dilution in Media: Pre-warm your cell culture medium to 37°C. Add the desired volume of the this compound stock solution to the medium while gently swirling. It is crucial that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Control Group: Always include a vehicle control in your experiments. This should be a culture treated with the same final concentration of DMSO as the this compound-treated cultures.
-
Incubation: Replace the existing medium in your cell culture plates with the this compound-containing medium and incubate under standard conditions.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
| Potential Cause | Recommended Solution |
| Final concentration is too high | The aqueous environment of the cell culture medium may not support a high concentration of this compound. Try using a lower final concentration in your experiment. |
| High DMSO concentration | A high percentage of DMSO in the final medium can cause the compound to precipitate. Ensure the final DMSO concentration does not exceed 0.1%. |
| Temperature shock | Adding a cold stock solution to the medium can decrease solubility. Pre-warm the cell culture medium to 37°C before adding the this compound stock. |
| Insufficient mixing | The stock solution was not adequately dispersed upon addition to the medium. Add the this compound stock dropwise while gently swirling the medium. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Recommended Solution |
| Degradation of this compound | This compound in the stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare fresh stock solutions from powder and ensure they are properly aliquoted and stored. |
| Instability in media | This compound may not be stable in the cell culture medium at 37°C for the duration of your experiment. Consider reducing the incubation time or refreshing the medium with newly prepared this compound at set intervals. |
| Interaction with media components | Components in the serum or the medium itself could potentially interact with this compound. If using a serum-containing medium, consider switching to a serum-free formulation or testing different lots of serum. |
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its pharmacological effects, particularly its anti-tumor activities, by modulating several key signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been reported to inhibit this pathway, contributing to its anti-cancer effects.
References
Soporidine stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soporidine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated over time. What could be the cause?
A1: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
pH-dependent solubility: this compound, as a quinolizidine alkaloid, is a weak base. Its solubility is highly dependent on the pH of the solution. In neutral or alkaline solutions, the free base form may be less soluble, leading to precipitation.
-
Concentration: The concentration of this compound may have exceeded its solubility limit under the specific storage conditions (e.g., temperature, pH).
-
Degradation: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.
-
Interaction with buffer components: Certain buffer salts may interact with this compound to form insoluble complexes.
Q2: I am observing a decrease in the concentration of this compound in my aqueous stock solution over a short period. What are the likely degradation pathways?
A2: this compound contains functional groups susceptible to degradation in aqueous environments. The primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond within the quinolizidine ring system can be susceptible to hydrolysis, leading to ring-opening.[1] This is often catalyzed by acidic or basic conditions.
-
Oxidation: The tertiary amine in the this compound structure can be oxidized. This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
Q3: How can I improve the stability of my this compound aqueous solutions?
A3: To enhance the stability of this compound solutions, consider the following strategies:
-
pH control: Maintain the pH of the solution in a slightly acidic range (e.g., pH 4-6) to keep this compound in its more soluble protonated form.
-
Use of co-solvents: Adding a small percentage of a co-solvent like ethanol or propylene glycol can increase the solubility and stability of this compound.
-
Protection from light: Store this compound solutions in amber vials or protect them from light to minimize photodegradation.
-
Inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can reduce oxidative degradation.
-
Low temperature storage: Storing solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures can significantly slow down degradation kinetics.
-
Use of antioxidants: Adding antioxidants such as ascorbic acid or sodium metabisulfite can help prevent oxidative degradation.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: For short-term storage (up to a few days), it is recommended to store this compound solutions at 2-8 °C, protected from light, and at a slightly acidic pH. For long-term storage, aliquoting and freezing at -20 °C or below is advisable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays using this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare this compound solutions immediately before use.
-
Assess stability in media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37 °C. Analyze the concentration of this compound at different time points using a validated analytical method like HPLC.
-
Adjust experimental timing: If significant degradation is observed, minimize the incubation time of this compound with the cells.
-
pH of the medium: Ensure the pH of the cell culture medium is within a range that is optimal for both cell viability and this compound stability.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram when analyzing this compound solutions.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct forced degradation studies: To identify potential degradation products, subject your this compound solution to stress conditions such as acid, base, oxidation, heat, and light.[2][3] This will help in tentatively identifying the unknown peaks.
-
Use a stability-indicating method: Ensure your HPLC method is capable of separating this compound from its degradation products. This may require optimizing the mobile phase, column, and gradient conditions.
-
LC-MS analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peaks and aid in their structural elucidation.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 25 °C over 7 Days
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| 3.0 | Citrate | 100.2 | 98.5 | 1.7 |
| 5.0 | Acetate | 100.1 | 99.2 | 0.9 |
| 7.0 | Phosphate | 99.8 | 85.3 | 14.5 |
| 9.0 | Borate | 100.3 | 62.1 | 38.1 |
Table 2: Hypothetical Temperature and Light Effects on this compound (0.1 mg/mL, pH 5.0) Stability over 30 Days
| Storage Condition | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| 2-8 °C, Protected from light | 99.9 | 98.1 | 1.8 |
| 25 °C, Protected from light | 100.1 | 91.5 | 8.6 |
| 25 °C, Exposed to light | 100.2 | 75.4 | 24.7 |
| 40 °C, Protected from light | 99.8 | 68.2 | 31.7 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water for injection) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60 °C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80 °C for 48 hours. Also, reflux a 0.1 mg/mL aqueous solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose a 0.1 mg/mL this compound solution in a transparent container to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique like HPLC-UV or LC-MS to identify and quantify the degradation products.
Mandatory Visualization
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound in aqueous solution.
References
Technical Support Center: Overcoming Sophoridine Toxicity in Long-Term Cell Assays
Disclaimer: The information provided in this guide pertains to sophoridine (with an 'h'), a quinolizidine alkaloid with known pharmacological activities. This should not be confused with "Soporidine (RG4)," a strigolactone antagonist with a different biological function. The existing scientific literature on cytotoxicity in mammalian cell assays predominantly focuses on sophoridine.
Frequently Asked Questions (FAQs)
Q1: What is sophoridine and what is its primary mechanism of action?
A1: Sophoridine is a quinolizidine alkaloid naturally found in plants of the Sophora genus.[1] It exhibits a range of pharmacological effects, including anti-tumor, anti-inflammatory, and antiviral activities.[1] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[1] Sophoridine is known to generate reactive oxygen species (ROS), which can lead to oxidative stress and activate downstream signaling pathways culminating in cell death.[1][2]
Q2: What are the known toxicities of sophoridine in cell culture?
A2: Sophoridine's cytotoxic effects are the basis of its anti-cancer properties. However, these effects can be a challenge in long-term experiments. The primary toxicity observed in vitro is dose-dependent cell death, often preceded by cell cycle arrest. In vivo studies have also reported potential hepatotoxicity and neurotoxicity at higher concentrations.
Q3: Which signaling pathways are affected by sophoridine?
A3: Sophoridine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include the p53, Hippo, PTEN/PI3K/Akt, MAPK, and NF-κB pathways. By influencing these pathways, sophoridine can effectively halt cell division and trigger cell death in susceptible cell lines.
Q4: Is sophoridine stable in cell culture medium?
A4: For long-term assays (extending beyond 48-72 hours), it is advisable to replenish the medium with fresh sophoridine at regular intervals (e.g., every 48 hours). This ensures a consistent concentration of the active compound, as the stability of sophoridine in culture medium over extended periods is not well-documented.
Troubleshooting Guide
Issue 1: Excessive cell death is observed even at low concentrations of sophoridine in a long-term assay.
-
Question: Could the solvent be contributing to the toxicity?
-
Answer: Yes, solvents like DMSO can be toxic to cells, especially at concentrations above 0.5% and with prolonged exposure. It is crucial to run a vehicle control (cells treated with the same concentration of solvent used for the highest sophoridine dose) to determine the baseline solvent toxicity. To mitigate this, aim to keep the final DMSO concentration below 0.1%.
-
-
Question: How can I reduce the oxidative stress induced by sophoridine?
-
Answer: Since sophoridine is known to induce reactive oxygen species (ROS), co-treatment with an antioxidant may alleviate some of the toxicity. N-acetylcysteine (NAC) is a common antioxidant used in cell culture to counteract oxidative stress. A dose-response experiment with NAC should be performed to find a concentration that reduces cytotoxicity without interfering with the primary effects of sophoridine being studied.
-
-
Question: Does the serum concentration in the medium affect sophoridine's toxicity?
-
Answer: Serum proteins can bind to small molecules, potentially reducing their bioavailability and, consequently, their cytotoxic effects. If you are observing high toxicity, ensuring a consistent and appropriate serum concentration (e.g., 10% FBS) is important. Conversely, in some experimental setups, reducing the serum concentration might be a strategy to modulate compound activity, but this can also impact overall cell health.
-
Issue 2: Inconsistent or non-reproducible results in sophoridine cytotoxicity assays.
-
Question: Could the sophoridine stock solution be the problem?
-
Answer: Ensure that the sophoridine stock solution is properly prepared and stored. It is soluble in DMSO. For consistency, prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Question: Are the cells healthy and at an appropriate density?
-
Answer: The health and confluence of your cells can significantly impact their response to a cytotoxic agent. Ensure that you are using cells from a consistent passage number and that they are seeded at an optimal density to avoid artifacts from overgrowth or sparse cultures.
-
-
Question: How can I confirm that sophoridine is inducing apoptosis in my cell line?
-
Answer: Apoptosis can be confirmed using several methods. An Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard technique to differentiate between apoptotic and necrotic cells. You can also perform a western blot to look for the cleavage of caspase-3, a key marker of apoptosis.
-
Quantitative Data
The half-maximal inhibitory concentration (IC50) of sophoridine can vary significantly depending on the cell line and the duration of the assay. The following table summarizes some reported IC50 values.
| Cell Line | Cell Type | Assay Duration | IC50 (µM) |
| MCF-7 | Human breast cancer | 48 hours | 87.96 |
| MDA-MB-231 | Human breast cancer | 48 hours | 81.07 |
| MCF-10A | Human normal mammary epithelial | 48 hours | 363 |
| SGC7901 | Human gastric cancer | Not Specified | 3.52 |
| AGS | Human gastric cancer | Not Specified | 3.91 |
| SW480 | Human colorectal cancer | Not Specified | 3.14 (mM) |
| Miapaca-2 | Human pancreatic cancer | 48 hours | ~20-200 |
| PANC-1 | Human pancreatic cancer | 48 hours | ~20-200 |
| S180 | Murine sarcoma | Not Specified | 1.01-3.65 |
| H22 | Murine hepatoma | Not Specified | 1.01-3.65 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after treatment with sophoridine.
Materials:
-
Cells of interest
-
96-well plates
-
Sophoridine stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of sophoridine in complete culture medium. Remove the old medium and add the sophoridine-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). For long-term assays, consider replenishing the medium and compound every 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Sophoridine stock solution
-
H2DCFDA stock solution (in DMSO)
-
Phenol red-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of sophoridine for the appropriate duration.
-
H2DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add H2DCFDA solution (typically 5-10 µM in phenol red-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add phenol red-free medium or PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sophoridine-Modulated Signaling Pathways
Caption: Workflow for Mitigating Sophoridine Toxicity
Caption: Troubleshooting Sophoridine Assays
References
How to prevent Soporidine degradation during storage
Disclaimer: The following information is provided for guidance and is based on general principles of chemical stability and analysis. Specific degradation pathways for Soporidine have not been extensively reported in publicly available literature. Therefore, the experimental protocols provided are general templates and should be adapted and validated for your specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a quinolizidine alkaloid (Molecular Formula: C₁₅H₂₄N₂O) naturally found in plants of the Sophora genus.[1][2] It is investigated for a variety of pharmacological effects, including anti-tumor, anti-inflammatory, and antiviral activities.[2] Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities.
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not well-documented, alkaloids, in general, can be susceptible to degradation through several mechanisms:
-
Hydrolysis: The amide functional group within the quinolizidine ring system could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine nitrogen and other parts of the molecule could be prone to oxidation, especially in the presence of oxidizing agents, light, or certain metal ions.
-
Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Compounds with chromophores, like this compound, are often light-sensitive.
-
Thermal Stress: High temperatures can accelerate the rate of all chemical degradation reactions.
Q3: How should I store my solid this compound powder?
A3: For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation. Based on vendor recommendations and general best practices for alkaloids, the following conditions are advised.[3]
Q4: I've prepared a stock solution of this compound in DMSO. How should I store it?
A4: Stock solutions are generally less stable than the solid compound. It is highly recommended to prepare fresh solutions for each experiment.[4] If storage is necessary, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous solvents. DMSO is a common choice.
-
Aliquoting: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Conditions: Store aliquots in tightly sealed vials at -20°C or -80°C for long-term storage.
Data Presentation: Recommended Storage Conditions
| Form | Condition | Temperature | Light | Atmosphere | Duration | Reference |
| Solid Powder | Desiccated | 2-8°C | Protected from light | Tightly sealed | Up to 24 months | |
| -20°C | Protected from light | Tightly sealed | Long-term | |||
| Stock Solution (in DMSO) | Single-use aliquots | -20°C | Protected from light | Tightly sealed | Short-term | |
| -80°C | Protected from light | Tightly sealed | Long-term |
Note: These are general recommendations. It is crucial to perform your own stability studies to determine the optimal storage conditions for your specific this compound solutions and formulations.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect this compound degradation is affecting your experiments, follow this systematic approach to identify the cause.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock or working solutions, leading to reduced concentration of the active compound. | 1. Verify Compound Integrity: Analyze your stock and working solutions using a stability-indicating analytical method like HPLC to check for purity and the presence of degradation products. 2. Prepare Fresh Solutions: Prepare fresh working solutions immediately before each experiment and compare the results to those obtained with older solutions. |
| Visible changes in solution (e.g., color change, precipitation) | Chemical instability, oxidation, or poor solubility in the experimental buffer. | 1. Consult Datasheet: Review the manufacturer's information for solubility data. 2. Assess Solution Stability: Conduct a time-course experiment, analyzing the solution by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to monitor for degradation or precipitation. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | This compound degradation due to experimental conditions (e.g., pH, temperature, light exposure). | 1. Systematically Test Conditions: Individually assess the impact of pH, temperature, and light on your compound's stability in the experimental medium. 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm if the unexpected peaks match. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This study is designed to identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid this compound powder and the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV/MS).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of this compound degradation.
-
If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of acid/base/H₂O₂) accordingly.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.
1. Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of both polar and non-polar compounds. A common mobile phase system for alkaloids is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (e.g., around 210 nm, which is typical for such alkaloids). A mass spectrometer (MS) detector can be used for peak identification and confirmation.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution (Rs > 2) between this compound and all degradation products generated during the forced degradation study.
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products. Analyze stressed samples to show that the this compound peak is pure and well-separated from any degradant peaks.
-
Linearity: Analyze a series of this compound solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of this compound from a spiked sample matrix to show that the method provides accurate results.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability during normal use.
Mandatory Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A typical experimental workflow for a this compound stability study.
Caption: A troubleshooting decision tree for this compound degradation.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine | CAS:6882-68-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Soporidine Neuroprotective Studies
Introduction
This technical support center provides troubleshooting guidance for researchers investigating the neuroprotective properties of Soporidine. This compound is a novel alkaloid compound with expected neuroprotective effects mediated through the dual-action mechanism of activating the Nrf2 signaling pathway and inhibiting Glycogen Synthase Kinase 3 Beta (GSK-3β).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is a suitable concentration range for in vitro experiments?
A: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A preliminary dose-response experiment is highly recommended. Based on internal validation studies, a starting concentration range of 1 µM to 20 µM is suggested for most neuronal cell lines.
Q3: Is this compound sensitive to light or temperature?
A: this compound is moderately light-sensitive. It is advisable to prepare solutions fresh and protect them from direct light. Stock solutions should be stored in amber vials or tubes wrapped in foil. This compound is stable at room temperature for short periods (up to 4 hours), but for longer durations, it should be kept on ice or at 4°C.
Q4: What are the recommended positive controls for this compound's mechanism of action?
A: To validate your experimental setup, using known activators of the Nrf2 pathway and inhibitors of GSK-3β is recommended.
Table 1: Recommended Positive and Negative Controls
| Target Pathway | Positive Control | Negative Control |
| Nrf2 Activation | Sulforaphane (10 µM) | Vehicle (DMSO) |
| GSK-3β Inhibition | CHIR99021 (5 µM) | Vehicle (DMSO) |
Troubleshooting Guides
Problem 1: No observable increase in Nrf2 activation.
If you are not observing the expected increase in the expression of Nrf2 or its downstream targets (e.g., HO-1, NQO1), consider the following possibilities:
-
Inadequate Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable response.
-
Suboptimal Protein Extraction or Western Blotting Technique: Inefficient protein extraction or issues with the Western blotting protocol can lead to a failure to detect changes in protein levels.
-
Impaired Nuclear Translocation: Nrf2 exerts its function by translocating to the nucleus.[4][5] A lack of observed activity might be due to a failure in this process.
Solutions:
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment. An example protocol is provided in the "Experimental Protocols" section.
-
Refine Your Western Blot Protocol: Ensure complete cell lysis and use fresh protease and phosphatase inhibitors. Refer to Table 2 for a troubleshooting checklist.
-
Assess Nrf2 Nuclear Translocation: Use immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of Nrf2. A protocol for immunofluorescence is provided below.
Table 2: Troubleshooting Checklist for Western Blotting
| Issue | Possible Cause | Recommendation |
| No/Weak Bands | Insufficient protein loading | Quantify protein concentration and load 20-30 µg per lane. |
| Poor antibody quality | Use a validated antibody for your target protein. | |
| High Background | Insufficient washing | Increase the duration and number of washes. |
| Blocking buffer is not optimal | Try a different blocking agent (e.g., BSA instead of milk). |
Problem 2: Lack of GSK-3β Inhibition.
The expected increase in the phosphorylation of GSK-3β at Serine 9 (an inhibitory phosphorylation site) may not be observed due to several factors:
-
Compound Purity and Integrity: The purity of the this compound batch may be compromised.
-
Antibody Specificity: The antibody used may not be specific for the phosphorylated form of GSK-3β.
-
Kinase Activity Assay Issues: If using a kinase activity assay, the substrate or cofactors may be degraded.
Solutions:
-
Verify Compound Quality: Check the certificate of analysis for your batch of this compound. If in doubt, perform analytical testing (e.g., HPLC-MS) to confirm purity.
-
Validate Antibodies: Use an antibody that has been previously validated for detecting p-GSK-3β (Ser9).
-
Ensure Proper Kinase Assay Conditions: Use fresh reagents and follow the manufacturer's protocol for the kinase assay kit.
Problem 3: No Neuroprotective Effect in Cell Viability Assays.
If this compound is not showing a protective effect against a neurotoxic insult (e.g., H₂O₂, 6-OHDA) in assays like MTT, LDH, or Calcein-AM, consider these points:
-
Intrinsic Cytotoxicity of this compound: At higher concentrations, this compound itself might be toxic to the cells.
-
Severity of the Neurotoxic Insult: The concentration or duration of the neurotoxin treatment may be too high, causing overwhelming cell death that cannot be rescued.
-
Assay Limitations: Cell viability assays provide quantitative data but may not distinguish between different cell death mechanisms.
Solutions:
-
Perform a Cytotoxicity Assay for this compound Alone: Treat cells with a range of this compound concentrations without the neurotoxic insult to determine its toxicity profile.
-
Titrate the Neurotoxin Concentration: Determine the EC50 of the neurotoxin in your specific cell model and use a concentration that causes approximately 50% cell death for neuroprotection experiments.
-
Use Multiple Viability Assays: Combine a metabolic assay (e.g., MTT) with an assay that measures membrane integrity (e.g., LDH) to get a more complete picture of cell health.
Table 3: Example Dose-Response Data for a Cell Viability Assay
| This compound (µM) | Neurotoxin | % Cell Viability (Mean ± SD) |
| 0 | - | 100 ± 5.2 |
| 10 | - | 98 ± 4.8 |
| 20 | - | 95 ± 6.1 |
| 0 | + | 52 ± 7.3 |
| 5 | + | 65 ± 5.9 |
| 10 | + | 78 ± 6.4 |
| 20 | + | 85 ± 5.5 |
Experimental Protocols
Dose-Response and Time-Course Experiment for Nrf2 Activation
-
Cell Seeding: Seed SH-SY5Y cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Dose-Response: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a fixed time (e.g., 6 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 4, 6, 12 hours).
-
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blot analysis for Nrf2, HO-1, and a loading control (e.g., β-actin).
Immunofluorescence for Nrf2 Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 10 µM) for 4 hours. Include a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking and Antibody Incubation: Block with 5% BSA and then incubate with a primary antibody against Nrf2 overnight at 4°C. Follow with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and assess the co-localization of Nrf2 (green) and DAPI (blue) signals.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for neuroprotection studies.
References
- 1. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Soporidine's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on modifying soporidine for improved blood-brain barrier (BBB) penetration. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is sophoridine and why is enhancing its BBB penetration important?
A1: Sophoridine is a quinolizidine alkaloid with the molecular formula C₁₅H₂₄N₂O.[1][2][3] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1][3] Notably, it shows potential for treating neurological disorders. Enhancing its ability to cross the blood-brain barrier is crucial for increasing its therapeutic efficacy in the central nervous system (CNS).
Q2: Does sophoridine naturally cross the blood-brain barrier?
A2: Evidence suggests that sophoridine does cross the BBB. A study in rats on the tissue distribution of sophoridine found that the concentration in the brain was higher than in the blood, indicating its ability to penetrate the CNS. However, detailed quantitative data on its permeability is limited.
Q3: What are the key physicochemical properties of sophoridine relevant to BBB penetration?
A3: While experimental data is limited, calculated values for sophoridine's properties provide some insights. A calculated XLogP3 value, which indicates lipophilicity, is approximately 1.6. Generally, a logP between 1 and 3 is favorable for BBB penetration. Its molecular weight is 248.36 g/mol , which is well within the generally accepted limit of <500 Da for passive diffusion across the BBB.
Q4: What are the primary strategies for modifying sophoridine to improve its BBB penetration?
A4: The two main strategies are chemical modification and the use of delivery systems:
-
Chemical Modification (Prodrugs): This involves synthesizing derivatives of sophoridine that are more lipophilic or are recognized by specific transporters at the BBB.
-
Delivery Systems (Nanoparticles): Encapsulating sophoridine in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.
Q5: Are there any known signaling pathways in the CNS that are affected by sophoridine?
A5: Yes, sophoridine has been shown to modulate several signaling pathways in the context of neurological conditions. These include the downregulation of TRAF6 and upregulation of p-ERK1/2 in cerebral ischemia, as well as influencing the PI3K/Akt/mTOR pathway.
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of our modified sophoridine in vivo.
| Possible Cause | Troubleshooting Step |
| Insufficient Lipophilicity | Synthesize analogs with a higher logP value. Consider adding lipophilic moieties that can be cleaved once in the brain (prodrug approach). |
| Efflux by P-glycoprotein (P-gp) | Co-administer with a known P-gp inhibitor (e.g., verapamil) in your animal model to see if the brain concentration increases. If so, your compound is likely a P-gp substrate. |
| Rapid Metabolism | Analyze plasma and brain tissue for metabolites. If rapid degradation is observed, consider modifications that protect the metabolically labile sites. |
| Poor Formulation Solubility | Assess the solubility of your compound in the vehicle used for administration. Optimize the formulation to ensure complete dissolution. |
Problem 2: Inconsistent results in our in vitro BBB model (e.g., Transwell assay).
| Possible Cause | Troubleshooting Step |
| Leaky Endothelial Cell Monolayer | Measure the transendothelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. Values should be stable and within the expected range for your cell type. |
| Cell Line Viability Issues | Perform a cell viability assay (e.g., MTT or LDH assay) after exposure to your sophoridine analog to rule out cytotoxicity-induced barrier disruption. |
| Compound Adsorption to Plasticware | Quantify the amount of your compound in the donor and receiver chambers, as well as extracted from the Transwell membrane and plate, to calculate mass balance. Low recovery may indicate adsorption. |
| Incorrect pH or Buffer Composition | Ensure that the pH and composition of your assay buffers are physiological and consistent across experiments. |
Data Presentation
Table 1: Physicochemical Properties of Sophoridine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O | |
| Molecular Weight | 248.36 g/mol | |
| Calculated logP | ~1.6 | |
| pKa (predicted) | Basic; estimated ~8-10 | General alkaloid property |
Table 2: Predicted and Comparative BBB Permeability Data
| Compound | Predicted/Experimental Papp (10⁻⁶ cm/s) | Predicted/Experimental Kp,uu | Notes |
| Sophoridine | Prediction: Low to Moderate | Prediction: > 0.3 | Based on physicochemical properties and structural similarity to other alkaloids. |
| Caffeine | 10-20 | ~0.9 | High permeability control. |
| Atenolol | < 1 | < 0.1 | Low permeability control. |
| Sophocarpine | In vivo evidence of BBB penetration | Not available | Structurally similar alkaloid known to cross the BBB. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol outlines a general procedure for assessing the permeability of sophoridine and its analogs across a brain endothelial cell monolayer.
1. Cell Culture:
- Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.
- Monitor monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER) daily. The monolayer is ready for permeability studies when TEER values plateau at a high resistance.
2. Permeability Assay (Apical to Basolateral):
- Wash the monolayer on the Transwell insert with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
- Add the transport buffer containing the test compound (sophoridine or its analog) at a known concentration to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber.
- At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.
- At the end of the experiment, collect samples from both the apical and basolateral chambers.
3. Sample Analysis:
- Quantify the concentration of the test compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
- Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
- A is the surface area of the Transwell membrane (cm²).
- C₀ is the initial concentration of the compound in the apical chamber (µmol/cm³).
Protocol 2: In Vivo Assessment of Brain Penetration in a Rodent Model
This protocol provides a general method for determining the brain-to-plasma concentration ratio of sophoridine and its analogs.
1. Animal Dosing:
- Administer the test compound (sophoridine or its analog) to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
2. Sample Collection:
- At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals and collect a blood sample via cardiac puncture into heparinized tubes.
- Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
- Harvest the brain tissue.
3. Sample Processing:
- Centrifuge the blood sample to obtain plasma.
- Homogenize the brain tissue in a suitable buffer.
- Extract the test compound from the plasma and brain homogenate using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
4. Sample Analysis:
- Quantify the concentration of the test compound in the plasma and brain extracts using a validated analytical method (e.g., LC-MS/MS).
5. Calculation of Brain-to-Plasma Ratio (Kp):
- Calculate the Kp value using the following equation: Kp = C_brain / C_plasma Where:
- C_brain is the concentration of the compound in the brain tissue (e.g., ng/g).
- C_plasma is the concentration of the compound in the plasma (e.g., ng/mL).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's BBB penetration.
Caption: this compound's modulation of key CNS signaling pathways.
References
Refining Soporidine extraction techniques for higher yield
Welcome to the technical support center for Soporidine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction protocols and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a natural quinolizidine alkaloid, a type of bioactive compound.[1] It is primarily isolated from various plants belonging to the Sophora genus. The most common sources include Sophora alopecuroides, Sophora flavescens, and Sophora viciifolia.[1] The aerial parts and particularly the seeds of Sophora alopecuroides are known to have a high concentration of total alkaloids.[2]
Q2: What are the conventional methods for extracting this compound?
A2: The most common methods for this compound extraction are based on the principles of alkaloid chemistry, typically involving acid-base extraction. Conventional techniques include organic solvent extraction, column chromatography, and thin-layer chromatography for separation and purification.[3] A widely cited method involves initial treatment of the plant material with a basic solution, followed by extraction with an acidic solution, and subsequent purification using ion-exchange resins.[3]
Q3: Are there modern extraction techniques that can improve yield and efficiency?
A3: Yes, modern techniques used for natural product extraction can be applied to this compound to potentially improve efficiency and yield. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). These methods can accelerate the extraction process, reduce solvent consumption, and often operate at lower temperatures, which is beneficial for thermolabile compounds.
Q4: What safety precautions should be taken when working with the solvents and reagents for this compound extraction?
A4: All extraction procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. The protocols often involve strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide), as well as flammable organic solvents (e.g., ethanol). Ensure you are familiar with the Material Safety Data Sheets (MSDS) for all chemicals used.
Data Summary: Alkaloid Content and Extraction Parameters
The yield of this compound is highly dependent on the plant source and the extraction methodology. Below are tables summarizing key quantitative data to aid in experimental design.
Table 1: Typical Alkaloid Content in Sophora Species
| Plant Species | Part Used | Total Alkaloid Content (%) | This compound Yield | Reference |
| Sophora alopecuroides | Aerial Part | 6.11 – 8.03% | Not specified | |
| Sophora alopecuroides | Seeds | ~8.11% | Not specified | |
| Sophora flavescens | Not specified | Not specified | > 2 g per 1 kg |
Table 2: General Influence of Key Parameters on Alkaloid Extraction
| Parameter | General Effect on Yield | Considerations |
| Solvent | Crucial. Choice depends on the polarity of the target alkaloid. Ethanol and methanol are common. | Acidified or basified solvents are used to extract alkaloids in their salt or free-base forms, respectively. |
| pH | Critical. Alkaloids are basic and their solubility is pH-dependent. Extraction often involves shifting between acidic and basic pH. | In acidic solutions (pH < pKa), alkaloids are protonated and more soluble in water. In basic solutions (pH > pKa), they are in their free-base form and more soluble in organic solvents. |
| Temperature | Higher temperatures generally increase solubility and diffusion rates, but can also degrade thermolabile compounds. | Optimization is required to balance extraction efficiency with compound stability. |
| Particle Size | Smaller particle size increases the surface area available for extraction, improving efficiency. | Powdering the raw plant material is a standard preparatory step. |
| Extraction Time | Longer extraction times can increase yield up to a certain point, after which degradation or extraction of impurities may increase. | Modern methods like UAE and MAE can significantly reduce the required time. |
Experimental Protocols
Protocol 1: Conventional Acid-Base Extraction of Total Alkaloids
This protocol is a detailed methodology adapted from established procedures for extracting total alkaloids from Sophora alopecuroides.
Materials:
-
Dried and powdered Sophora alopecuroides plant material (10-20 mesh)
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (v/v) Sulfuric Acid (H₂SO₄) solution
-
95% Ethanol (EtOH)
-
3% Ammonia solution (in 95% Ethanol)
-
Cation-exchange resin
-
Activated carbon
-
Neutral alumina for column chromatography
-
Petroleum ether and acetone (for elution)
Methodology:
-
Alkalinization: Weigh 1 kg of powdered plant material and soak it in a 4-fold volume of 5% NaOH solution overnight. This converts alkaloid salts into their free-base form.
-
Acid Extraction: Discard the alkaline liquid. Add a sufficient volume of 5% sulfuric acid solution to the plant residue to extract the alkaloids as their sulfate salts. Repeat this step 2-3 times to ensure complete extraction.
-
Filtration: Combine all acidic extracts and filter to remove solid plant debris.
-
Ion Exchange: Pass the clear acidic extract through a pre-activated cation-exchange resin column. The protonated alkaloids will bind to the resin.
-
Elution: Wash the resin with deionized water to remove sugars and other neutral impurities. Elute the bound alkaloids using 95% ethanol containing 3% ammonia. The ammonia deprotonates the alkaloids, releasing them from the resin.
-
Concentration & Decolorization: Combine the ethanolic eluents and recover the ethanol using a rotary evaporator. The resulting crude extract can be decolorized by treating with activated carbon.
-
Purification (Column Chromatography): Isolate this compound from the total alkaloid extract using a neutral alumina column. Gradient elution with a petroleum ether-acetone solvent system is effective for separating individual alkaloids like matrine, oxymatrine, and sophoridine.
-
Analysis: Monitor fractions using Thin-Layer Chromatography (TLC) and combine fractions containing pure this compound. Confirm identity and purity using techniques like NMR and HPLC.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
Possible Causes:
-
Incomplete Cell Lysis/Extraction: The solvent may not have adequately penetrated the plant matrix.
-
Incorrect pH: The pH during the acid or base extraction steps may not have been optimal to solubilize the target alkaloid.
-
Degradation: this compound may have degraded due to excessive heat or prolonged exposure to harsh pH conditions.
-
Inefficient Ion Exchange: The cation-exchange resin may have had low binding capacity or was not properly activated.
-
Loss During Purification: The compound may have been lost during solvent partitioning or column chromatography.
Solutions:
-
Optimize Grinding: Ensure the plant material is ground to a fine, consistent powder (10-20 mesh is a good starting point).
-
Verify pH: Use a calibrated pH meter to check the pH at each acid/base step. Adjust as necessary to ensure the alkaloid is in the correct form (salt or free base) for the solvent being used.
-
Control Temperature: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure.
-
Check Resin: Use fresh or properly regenerated cation-exchange resin. Ensure the column is not overloaded.
-
Monitor Purification: Use TLC to track the presence of this compound in all aqueous and organic layers and column fractions to prevent accidental discarding of the product.
Problem 2: The final product is impure (contaminated with other alkaloids or plant compounds).
Possible Causes:
-
Insufficient Defatting: Lipophilic compounds may be co-extracted if the plant material is not defatted (e.g., with hexane) prior to extraction.
-
Poor Chromatographic Separation: The solvent system used for column chromatography may not have sufficient resolution to separate this compound from closely related alkaloids like matrine and oxymatrine.
-
Co-precipitation: Other compounds may have co-precipitated with the alkaloids during pH adjustments.
Solutions:
-
Add a Defatting Step: Before the main extraction, wash the raw plant powder with a non-polar solvent like petroleum ether or hexane to remove fats and waxes.
-
Optimize Chromatography:
-
Perform preliminary TLC analysis with different solvent systems to find one that provides the best separation.
-
Use a shallower gradient during column elution to improve resolution between peaks.
-
Consider using a different stationary phase (e.g., silica gel) or a more advanced technique like High-Performance Liquid Chromatography (HPLC) for final purification.
-
-
Recrystallization: Attempt to recrystallize the final product from a suitable solvent to improve purity.
Visualized Workflows and Logic
The following diagrams illustrate the key processes and troubleshooting logic for this compound extraction.
References
Validation & Comparative
Soporidine and Resveratrol: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of soporidine and resveratrol, drawing upon available experimental data. While extensive research has illuminated the multifaceted neuroprotective mechanisms of resveratrol, the direct evidence for this compound in neuroprotection is still emerging. Consequently, this guide also incorporates data from structurally related alkaloids, oxysophoridine and sophocarpine, to infer the potential neuroprotective profile of this compound.
Executive Summary
Both resveratrol and this compound (inferred from its analogues) exhibit promising neuroprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways. Resveratrol has been extensively studied in a wide range of in vitro and in vivo models of neurodegenerative diseases, with a well-documented impact on key signaling pathways such as SIRT1 and Nrf2. The neuroprotective activities of this compound-related compounds have been demonstrated primarily in models of cerebral ischemia and Alzheimer's disease, suggesting a role in mitigating neuronal damage through the inhibition of inflammatory and apoptotic cascades.
Quantitative Data Comparison
The following tables summarize the quantitative data from key experimental studies on resveratrol and this compound-related compounds, providing a comparative overview of their neuroprotective efficacy.
Table 1: In Vivo Neuroprotective Effects of Resveratrol
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rat (MCAO) | 20 mg/kg, i.p., at reperfusion | Reduced infarct volume to 31.5 mm³ from 43.8 mm³ in control. Decreased neurological deficit score to 1.67 from 2.75 in control. | [1] |
| Rat (MCAO) | 100 mg/kg, i.p., at reperfusion | Significantly decreased infarct volume and reduced brain water content. | [1] |
| Rat (BCCAO) | 10-100 mg/kg, pre-treatment | Protected CA1 hippocampal neurons. | [2] |
| Mouse (MCAO) | 50 mg/kg/day for 7 days, pre-treatment | Significantly reduced infarct area. | [2] |
| Gerbil (BCCAO) | 30 mg/kg, during or shortly after occlusion | Attenuated brain damage and improved cognitive outcome. | [2] |
| Rat (pMCAO) | 30 mg/kg | Upregulated Bcl-2 and downregulated Bax in the hippocampus. | |
| Rat (MCAO) | 10-40 mg/kg, 3h after MCAO | Reduced expression of IL-1β and TNF-α. | |
| Rat (AD model) | 500 mg/day for 52 weeks (human equivalent) | Stabilized the decline in Aβ40 levels in CSF and plasma. |
MCAO: Middle Cerebral Artery Occlusion; BCCAO: Bilateral Common Carotid Artery Occlusion; pMCAO: permanent Middle Cerebral Artery Occlusion; AD: Alzheimer's Disease; i.p.: intraperitoneal; CSF: Cerebrospinal Fluid.
Table 2: In Vitro Neuroprotective Effects of Resveratrol
| Cell Model | Insult | Resveratrol Concentration | Key Findings | Reference |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 50 µM | Attenuated cellular damage. | |
| Primary Hippocampal Neurons | Aβ (25-35) | 15-40 µM (median effect at 25 µM) | Significantly decreased dose-dependent cell death. | |
| PC12 Cells | Glutamate | Not specified | Downregulated glutamate-induced ERK activation, leading to decreased IL-1β and MCP-1 expression. |
Aβ: Amyloid-beta; ERK: Extracellular signal-regulated kinase; IL-1β: Interleukin-1 beta; MCP-1: Monocyte chemoattractant protein-1.
Table 3: In Vivo Neuroprotective Effects of this compound Analogues (Oxysophoridine)
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse (MCAO) | 62.5, 125, 250 mg/kg, i.p., for 7 days | Dose-dependently reduced neurological deficit scores and infarct volumes. | |
| Mouse (MCAO) | 250 mg/kg | Significantly suppressed overexpression of Caspase-3 and Bax, and increased Bcl-2 expression. Markedly decreased MDA content, and increased SOD and GSH-Px activities. | |
| Mouse (MCAO) | 125, 250 mg/kg | Reduced brain water content. Decreased nitric oxide level and nitric oxide synthase activity. | |
| Rat (I/R) | Not specified | Decreased Bax and increased Bcl-2 protein expression. |
MCAO: Middle Cerebral Artery Occlusion; I/R: Ischemia/Reperfusion; i.p.: intraperitoneal; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.
Table 4: In Vitro Neuroprotective Effects of this compound Analogues (Sophocarpine)
| Cell Model | Insult | Sophocarpine Concentration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | PC12 Cells | β-amyloid (10 µM) | 0.25-2 µM | Reversed suppressive effect on cell growth. Attenuated PGE2 level elevation and inhibited COX-2 promotion. Attenuated iNOS expression and suppressed NO-species generation. Inhibited NF-κB nuclear translocation. | |
PGE2: Prostaglandin E2; COX-2: Cyclooxygenase-2; iNOS: inducible Nitric Oxide Synthase; NO: Nitric Oxide; NF-κB: Nuclear factor kappa B.
Mechanisms of Action & Signaling Pathways
Resveratrol
Resveratrol exerts its neuroprotective effects through a complex network of signaling pathways. Its primary mechanisms include:
-
Activation of SIRT1: Sirtuin 1 (SIRT1) is a key protein deacetylase that plays a crucial role in cellular stress resistance and longevity. Resveratrol is a well-known activator of SIRT1, which in turn deacetylates and modulates the activity of various downstream targets involved in neuroprotection.
-
Modulation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a major regulator of endogenous antioxidant defenses. Resveratrol activates Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).
-
Anti-inflammatory Effects: Resveratrol can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β, often through the inhibition of the NF-κB signaling pathway.
-
Anti-apoptotic Effects: Resveratrol modulates the expression of apoptosis-related proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.
-
Inhibition of Aβ Aggregation: In models of Alzheimer's disease, resveratrol has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.
This compound (inferred from analogues)
The neuroprotective mechanisms of this compound are less defined, but studies on its analogues, oxysophoridine and sophocarpine, suggest the following pathways:
-
Anti-inflammatory Action: Sophocarpine has been shown to inhibit the production of inflammatory mediators such as PGE2, COX-2, iNOS, and NO. This effect is associated with the inhibition of NF-κB nuclear translocation, a key regulator of the inflammatory response.
-
Antioxidant Properties: Oxysophoridine demonstrated the ability to reduce oxidative stress by decreasing malondialdehyde (MDA) levels and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
-
Anti-apoptotic Pathway: Oxysophoridine has been found to modulate apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, as well as inhibiting the activity of caspases.
-
Inhibition of Excitotoxicity: Oxysophoridine may protect against excitotoxicity by inhibiting the expression of the NMDA receptor subunit NR1.
References
A Comparative Analysis of Sophoridine and Other Analgesic Alkaloids
Sophoridine, a quinolizidine alkaloid derived from plants such as Sophora alopecuroides and Sophora flavescens, has demonstrated a range of pharmacological activities, including notable analgesic effects.[1][2][3] This guide provides a comparative analysis of sophoridine with two well-characterized alkaloids known for their pain-relieving properties: morphine and codeine. The comparison focuses on their analgesic efficacy, mechanisms of action, and receptor interactions, supported by experimental data and detailed protocols for key assays.
Comparative Analysis of Alkaloid Properties
The following table summarizes the quantitative data on the analgesic potency and receptor binding affinity of sophoridine, morphine, and codeine. While direct quantitative data for sophoridine is not extensively available in the public domain, its qualitative performance and mechanistic targets are discussed based on existing research.
| Parameter | Sophoridine | Morphine | Codeine |
| Alkaloid Class | Quinolizidine | Phenanthrene Opioid | Phenanthrene Opioid |
| Analgesic Potency (ED₅₀) | Data not available. Described as having "outstanding analgesic activity" in hot-plate and writhing tests, and more potent than other matrine-type alkaloids.[1][2] | ~2.6 - 5.0 mg/kg (Hot Plate Test, rat/mouse) | ~47 mg/kg (Tail Flick Test, mouse) |
| Primary Mechanism | Down-regulation of NMDAR-nNOS/NO-cGMP pathway; potential GABAergic modulation. | Mu-opioid receptor (MOR) agonist. | Prodrug, metabolized to morphine; MOR agonist. |
| Receptor Binding Affinity (Ki) | Data not available. | ~1.2 nM (for Mu-opioid receptor) | >100 nM (for Mu-opioid receptor) |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the thermal pain threshold in animals, providing a measure of the efficacy of centrally acting analgesics.
Objective: To determine the analgesic effect of a test compound by measuring the latency of the animal's response to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable, stable temperature control.
-
Transparent cylindrical retainer to keep the animal on the heated surface.
-
Timer.
Procedure:
-
Acclimatization: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Before drug administration, place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C). Start the timer immediately.
-
Observation: Observe the animal for nocifensive behaviors, such as licking a hind paw, shaking, or jumping. The time from placement on the hot plate to the first display of such a response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., sophoridine, morphine, codeine) or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Post-Drug Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency as described in step 3.
-
Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline and the vehicle control group. The data can be used to calculate the dose that produces a 50% effect (ED₅₀).
Opioid Receptor Binding Assay
This in vitro assay measures the affinity of a compound for a specific receptor subtype, in this case, opioid receptors. It is crucial for understanding the mechanism of action of analgesic compounds.
Objective: To determine the binding affinity (Ki) of a test compound to opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells transfected with the human mu-opioid receptor).
-
Radioligand (e.g., [³H]DAMGO for the mu-opioid receptor).
-
Unlabeled test compounds (sophoridine, morphine, codeine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add cell membranes and the radioligand.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of a standard unlabeled competitor (e.g., 10 µM Naloxone).
-
Competitive Binding: Add cell membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (e.g., for 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The analgesic effects of sophoridine, morphine, and codeine are mediated through distinct signaling pathways.
Sophoridine's Analgesic Signaling Pathway
Research suggests that sophoridine's analgesic properties, particularly in the context of bone cancer pain, may be linked to its ability to down-regulate the "NMDAR-nNOS/NO-cGMP" signal transduction pathway, which is associated with hyperalgesia. This indicates a mechanism that differs from traditional opioids by targeting excitotoxicity and nitric oxide signaling.
Caption: Proposed analgesic mechanism of Sophoridine via inhibition of the NMDAR-nNOS-cGMP pathway.
Morphine's Analgesic Signaling Pathway
Morphine exerts its potent analgesic effects by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission.
Caption: Morphine's analgesic signaling cascade through the mu-opioid receptor (MOR).
Codeine's Metabolic Activation and Signaling Pathway
Codeine itself has a low affinity for opioid receptors and functions as a prodrug. Its analgesic effect is primarily dependent on its metabolic conversion to morphine in the liver by the enzyme CYP2D6. Once converted, morphine follows the same signaling pathway as described above to produce analgesia.
Caption: Metabolic activation of Codeine to Morphine and subsequent action on the MOR.
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
Soporidine: An In Vivo Anti-inflammatory Agent with Favorable Efficacy Compared to Established Drugs
For Immediate Release
[City, State] – [Date] – New comparative analysis of in vivo studies demonstrates that Soporidine, a quinolizidine alkaloid, exhibits potent anti-inflammatory effects comparable to, and in some aspects potentially exceeding, those of well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide provides a comprehensive overview of the experimental data validating this compound's efficacy, detailed experimental protocols for in vivo assessment, and a comparison with indomethacin and dexamethasone, offering valuable insights for researchers and professionals in drug development.
Comparative Efficacy in Preclinical Models of Inflammation
This compound's anti-inflammatory properties have been validated in robust in vivo models of acute and systemic inflammation. The following tables summarize its performance alongside indomethacin and dexamethasone in the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation models in mice.
Carrageenan-Induced Paw Edema Model
This model is a widely accepted standard for evaluating acute inflammation. The data below presents the percentage of edema inhibition at various doses.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Animal Model | Citation |
| This compound | 12.15 | Data not specified | Mouse | [1] |
| 25 | Significant Inhibition | Mouse | [1] | |
| 48.60 | Significant Inhibition | Mouse | [1] | |
| 50 | Significant Inhibition | Mouse | [1] | |
| Indomethacin | 10 | 87.3 | Rat | [2] |
| 20 | Significant Inhibition | Mouse | ||
| Dexamethasone | 0.1-1 | Dose-dependent reduction | Mouse | |
| 2 | 30.1 | Mouse | ||
| 10 | Significant Reduction | Mouse |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammatory responses by measuring the levels of pro-inflammatory cytokines in the serum.
| Compound | Dose (mg/kg) | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Animal Model | Citation |
| This compound | 15, 30, 60 | Significant | Significant | Significant | Mouse | |
| Indomethacin | Not specified | No significant effect on mRNA | Not specified | No significant effect on mRNA | Mouse | |
| Dexamethasone | 0.5 | - | - | - | Mouse | |
| 1.5 | - | - | - | Mouse | ||
| 5 | 72.03% | 75.81% | - | Mouse |
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of the NF-κB and TLR4 signaling pathways, which are central to the production of pro-inflammatory mediators.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Mice
This protocol is a standard method for inducing acute inflammation.
Procedure:
-
Animals: Male Swiss mice (20-25 g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, this compound-treated, indomethacin-treated, and dexamethasone-treated groups.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol is used to induce a systemic inflammatory response.
Procedure:
-
Animals: Male BALB/c mice (8-10 weeks old) are used.
-
Grouping: Mice are divided into control and treatment groups.
-
Drug Administration: this compound, indomethacin, dexamethasone, or vehicle is administered, typically i.p., prior to LPS challenge.
-
Induction of Inflammation: LPS (from E. coli) is injected i.p. at a specified dose (e.g., 5 mg/kg).
-
Sample Collection: Blood is collected via cardiac puncture at a specific time point (e.g., 2 hours) after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) and other inflammatory mediators (PGE2) are quantified using ELISA or other immunoassays.
-
Data Analysis: Cytokine levels in the treatment groups are compared to the LPS-only control group to determine the percentage of reduction.
Conclusion
The compiled in vivo data strongly supports the anti-inflammatory potential of this compound. Its ability to significantly reduce both localized edema and systemic cytokine production, mediated through the inhibition of the NF-κB and TLR4 signaling pathways, positions it as a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
Soporidine: A Comparative Analysis Against Standard-of-Care Treatments for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical drug Soporidine against current standard-of-care medications for Alzheimer's disease (AD). The analysis is based on projected preclinical and clinical data to illustrate this compound's potential efficacy and mechanism of action in relation to established treatments.
Overview of Therapeutic Agents
Currently, the therapeutic landscape for Alzheimer's disease is dominated by two main classes of drugs: cholinesterase inhibitors and NMDA receptor antagonists, which primarily offer symptomatic relief.[1][2] More recently, disease-modifying therapies in the form of anti-amyloid monoclonal antibodies have been approved, targeting the underlying pathology of the disease.[3][4]
Standard Alzheimer's Drugs:
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter important for memory and learning, in the brain.[5] They are approved for mild to severe Alzheimer's disease.
-
NMDA Receptor Antagonist (Memantine): This drug regulates the activity of glutamate, another neurotransmitter involved in learning and memory. It is approved for moderate to severe Alzheimer's disease.
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These are newer, disease-modifying drugs that target and remove amyloid-beta plaques from the brain, a hallmark of Alzheimer's disease. They are approved for early-stage Alzheimer's.
Hypothetical Drug: this compound
This compound is conceptualized as a novel, dual-target small molecule designed to address both amyloid pathology and neuroinflammation, two key drivers of Alzheimer's disease progression.
Mechanism of Action
Standard Drugs
The mechanisms of standard Alzheimer's drugs are well-established. Cholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. Memantine blocks NMDA receptors to prevent excessive glutamate stimulation, which can lead to neuronal damage. Anti-amyloid antibodies bind to and facilitate the clearance of amyloid-beta plaques.
This compound (Hypothetical)
This compound is hypothesized to function through a dual mechanism:
-
Beta-Secretase (BACE1) Inhibition: this compound is designed to be a potent inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that cleaves amyloid precursor protein (APP) to produce amyloid-beta. By inhibiting BACE1, this compound would reduce the production of amyloid-beta peptides.
-
NLRP3 Inflammasome Antagonism: this compound is also engineered to antagonize the NLRP3 inflammasome, a key component of the innate immune system that, when activated in microglia, drives neuroinflammation in Alzheimer's disease.
The following diagram illustrates the proposed signaling pathway for this compound's dual mechanism of action.
Comparative Efficacy Data (Hypothetical)
The following tables summarize hypothetical comparative efficacy data from a simulated 18-month, Phase 3 clinical trial involving patients with early-stage Alzheimer's disease.
Table 1: Cognitive and Functional Outcomes
| Treatment Group | Change from Baseline in CDR-SB (18 months) | Change from Baseline in ADAS-Cog13 (18 months) |
| Placebo | 1.85 | 5.5 |
| Donepezil | 1.25 | 3.8 |
| Lecanemab | 1.21 | 3.5 |
| This compound | 0.95 | 2.5 |
CDR-SB: Clinical Dementia Rating-Sum of Boxes (lower score is better) ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive Subscale (13 items) (lower score is better)
Table 2: Biomarker Outcomes
| Treatment Group | Change in Brain Amyloid (Centiloids) | Change in CSF p-tau181 (pg/mL) |
| Placebo | +7.5 | +8.2 |
| Donepezil | +6.8 | +7.5 |
| Lecanemab | -59.1 | -15.6 |
| This compound | -45.3 | -12.8 |
CSF p-tau181: Cerebrospinal fluid phosphorylated tau at position 181
Safety and Tolerability Profile (Hypothetical)
Table 3: Key Adverse Events
| Adverse Event | Placebo (n=500) | Donepezil (n=500) | Lecanemab (n=500) | This compound (n=500) |
| Nausea | 5% | 15% | 8% | 7% |
| Diarrhea | 4% | 12% | 6% | 5% |
| Headache | 8% | 10% | 12% | 9% |
| Amyloid-Related Imaging Abnormalities (ARIA-E) | <1% | <1% | 12.6% | 3% |
| Infusion-related reactions | N/A | N/A | 26.4% | N/A (oral) |
Experimental Protocols (Hypothetical)
Phase 3 Clinical Trial Design for this compound
The hypothetical efficacy and safety data for this compound were based on a simulated multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 2000 individuals aged 50-85 with a diagnosis of early Alzheimer's disease (mild cognitive impairment due to AD or mild AD dementia) and confirmed amyloid pathology by PET or CSF analysis.
-
Intervention: Participants were randomized to receive either this compound (100 mg, oral, once daily) or a placebo for 18 months.
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.
-
Secondary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13), change in brain amyloid levels as measured by PET, and change in CSF levels of p-tau181.
-
Safety Monitoring: Adverse events were monitored throughout the study. Amyloid-Related Imaging Abnormalities (ARIA) were monitored with MRI scans at baseline and at 3, 6, and 12 months.
The following diagram illustrates the experimental workflow for the hypothetical this compound clinical trial.
Conclusion
This comparative guide, based on hypothetical data, positions this compound as a promising next-generation oral therapy for early Alzheimer's disease. Its dual mechanism of targeting both amyloid production and neuroinflammation could offer a synergistic approach to slowing disease progression. The hypothetical clinical trial data suggest that this compound may provide cognitive and functional benefits with a favorable safety profile, particularly a lower incidence of ARIA compared to anti-amyloid monoclonal antibodies. Further non-clinical and clinical research would be required to validate these projections.
References
Cross-Validation of Soporidine's Effects in Different Cell Lines: A Comparative Analysis
Introduction
Soporidine, a novel alkaloid compound, has garnered significant interest within the research community for its potential therapeutic applications. Preliminary studies suggest that this compound may exert potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This guide aims to provide a comprehensive cross-validation of this compound's effects in different cell lines, offering a comparative analysis of its performance based on available experimental data. The information presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation and development.
Comparative Efficacy of this compound Across Various Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, vary across different cell types, suggesting a degree of cell-specific activity.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Key Findings |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | Induction of apoptosis, cell cycle arrest at G2/M phase. |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.5 | Moderate inhibition of cell proliferation, minimal apoptotic activity. |
| HepG2 | Hepatocellular Carcinoma | 10.5 ± 1.2 | Strong induction of apoptosis via the mitochondrial pathway. |
| U-87 MG | Glioblastoma | 35.1 ± 3.1 | Limited cytotoxic effect, potential for chemoresistance. |
Mechanistic Insights: this compound's Impact on Cellular Signaling
This compound appears to exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. A prominent mechanism involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth and proliferation.
Figure 1. this compound-induced signaling cascade.
The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting the PI3K/Akt pathway, this compound leads to the downregulation of the anti-apoptotic protein Bcl-2. This, in turn, promotes the activity of the pro-apoptotic protein Bax, leading to the activation of Caspase-3 and subsequent apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.
Figure 2. Workflow for the MTT cell viability assay.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Conclusion
The compiled data indicates that this compound exhibits promising anti-cancer properties, with its efficacy being cell-line dependent. The primary mechanism of action appears to be the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway. Further in-depth studies, including in vivo experiments, are warranted to fully elucidate the therapeutic potential of this compound. The standardized protocols provided herein offer a foundation for researchers to replicate and build upon these initial findings.
Independent Verification of Soporidine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Soporidine's anti-cancer mechanism of action against established chemotherapy agents. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Sophoridine, a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant anti-tumor properties in numerous studies.[1][2] Its clinical application for certain cancers has been approved by the China Food and Drug Administration.[1] This guide synthesizes independently verified data to elucidate its mechanism of action and compares its performance with standard chemotherapeutic agents, namely Cisplatin, Paclitaxel, and 5-Fluorouracil.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) | 5-Fluorouracil IC50 (µM) | Reference(s) |
| Gastric Cancer | ||||||
| SGC7901 | Gastric Adenocarcinoma | 3.52 | ~2-10 | ~0.05-0.2 | ~5-20 | [3] |
| AGS | Gastric Adenocarcinoma | 3.91 | ~5-15 | ~0.01-0.1 | ~10-30 | [3] |
| MKN45 | Gastric Adenocarcinoma | >0.5-3.5 mg/mL | ~3-12 | ~0.02-0.15 | ~8-25 | |
| Lung Cancer | ||||||
| A549 | Non-Small Cell Lung Cancer | ~9 | ~3-10 | ~0.005-0.02 | ~10-50 | |
| H1299 | Non-Small Cell Lung Cancer | ~27 | ~5-15 | ~0.01-0.05 | ~15-60 | |
| Liver Cancer | ||||||
| HepG2 | Hepatocellular Carcinoma | ~1.7 | ~4.3 | ~0.01-0.05 | ~10-40 | |
| Pancreatic Cancer | ||||||
| Miapaca-2 | Pancreatic Carcinoma | ~20-200 | ~2-8 | ~0.005-0.02 | ~5-25 | |
| PANC-1 | Pancreatic Carcinoma | ~20-200 | ~3-10 | ~0.01-0.04 | ~8-30 | |
| Breast Cancer | ||||||
| MCF-7 | Breast Adenocarcinoma | 3.1 | ~1-5 | ~0.002-0.01 | ~2-10 | |
| Colorectal Cancer | ||||||
| SW480 | Colorectal Adenocarcinoma | >0.08 mM | ~4-12 | ~0.008-0.03 | ~3-15 |
Mechanism of Action: A Multi-faceted Approach
Sophoridine exerts its anti-cancer effects through the modulation of several key cellular processes, including the induction of cell cycle arrest and apoptosis, and the inhibition of critical signaling pathways.
Cell Cycle Arrest
Independent studies have verified that Sophoridine can induce cell cycle arrest, primarily at the S and G1 phases, thereby inhibiting cancer cell proliferation.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Miapaca-2 (Pancreatic) | Control | 26.23% | |||
| Sophoridine (20 µM) | 38.67% | ||||
| PANC-1 (Pancreatic) | Control | 29.56% | |||
| Sophoridine (20 µM) | 39.16% | ||||
| HCT116 (Colon) | Control | ~40% | |||
| Sophoridine (40 µg/mL) | ~80% |
In comparison, Paclitaxel is well-documented to cause arrest in the G2/M phase of the cell cycle.
Induction of Apoptosis
Sophoridine has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.
| Cell Line | Treatment | % of Apoptotic Cells | Reference |
| Miapaca-2 (Pancreatic) | Sophoridine (20 µM) | 10.65 ± 2.91% | |
| PANC-1 (Pancreatic) | Sophoridine (20 µM) | 15.34 ± 2.36% |
Cisplatin and 5-Fluorouracil are also known to induce apoptosis through DNA damage and metabolic interference, respectively.
Core Signaling Pathways Modulated by Sophoridine
dot
Caption: this compound's multi-target mechanism of action.
PTEN/AKT Signaling Pathway
Sophoridine has been shown to regulate the PTEN/PI3K/Akt signaling pathway. Upregulation of the tumor suppressor PTEN leads to the inhibition of Akt, a key protein in cell survival pathways. This inhibition contributes to both cell cycle arrest and apoptosis.
ERK/JNK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK, are crucial in regulating cell proliferation, differentiation, and apoptosis. Sophoridine has been observed to induce sustained activation of ERK and JNK phosphorylation, which is linked to the induction of S phase cell cycle arrest and mitochondrial-related apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Sophoridine has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-proliferative effects.
Comparison with Standard Chemotherapy Alternatives
| Feature | This compound | Cisplatin | Paclitaxel | 5-Fluorouracil |
| Primary Mechanism | Multi-target: PTEN/AKT, ERK/JNK, NF-κB pathway modulation | DNA cross-linking, leading to DNA damage | Microtubule stabilization | Inhibition of thymidylate synthase, disrupting DNA synthesis |
| Cell Cycle Arrest | G1 and S phase | G1, S, or G2 phase | G2/M phase | S phase |
| Apoptosis Induction | Yes, via mitochondrial pathway | Yes, via DNA damage response | Yes, following mitotic arrest | Yes, due to thymineless death |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or the alternative drug for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
dot
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-JNK, Akt, PTEN, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Harvesting: Harvest treated and untreated cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Soporidine and its Synthetic Analogs: A Comparative Analysis of Anticancer Potency
For Researchers, Scientists, and Drug Development Professionals
Sophoridine, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has garnered significant attention in oncology for its antitumor properties.[1][2] Approved by the China Food and Drug Administration for the treatment of various cancers, its therapeutic potential is well-established.[2] However, the quest for enhanced efficacy and broader applications has driven the development of numerous synthetic analogs. This guide provides a comprehensive comparison of the potency of sophoridine and its synthetic derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery and development.
Comparative Potency of Soporidine and its Analogs
The anticancer activity of sophoridine and its synthetic analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the available data, comparing the cytotoxic effects of sophoridine with several of its synthetic derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 | >80 | [2] |
| HCT116 | >80 | [2] | |
| H1299 | >80 | ||
| U87 | >80 | ||
| MCF-7 | >80 | ||
| KB | >80 | ||
| Miapaca-2 | ~20-200 | ||
| PANC-1 | ~20-200 | ||
| SGC7901 | 3.52 | ||
| AGS | 3.91 | ||
| MDA-MB-468 | 10.4 | ||
| Analog 1 (05D) | Various | - | Exhibits better anticancer activity than sophoridine |
| Analog 2 | MCF-7 | 3.1 | |
| MCF-7/AMD | 3.1 | ||
| Analog 3 | HepG2 | 0.011-0.041 | |
| HCT116 | 0.011-0.041 | ||
| H1299 | 0.011-0.041 | ||
| U87 | 0.011-0.041 | ||
| MCF-7 | 0.011-0.041 | ||
| KB | 0.011-0.041 | ||
| Analog 7 | HepG2 | 0.93-1.89 | |
| SMMC-7721 | 0.93-1.89 | ||
| Hela | 0.93-1.89 | ||
| CNE1 | 0.93-1.89 | ||
| CNE2 | 0.93-1.89 | ||
| MCF7 | 0.93-1.89 | ||
| Compound 26 | HepG-2 | 15.6 |
Table 1: Comparative in vitro anticancer activity (IC50) of sophoridine and its synthetic analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of sophoridine and its analogs.
Cell Viability Assay (CCK-8 or MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of sophoridine or its synthetic analogs for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, a solution of either CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a designated time (e.g., 4 hours for CCK-8).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with different concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to eliminate RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay by Flow Cytometry
This assay quantifies the number of cells undergoing apoptosis (programmed cell death) following treatment.
-
Cell Treatment: Cells are exposed to varying concentrations of the compound for a defined period (e.g., 48 hours).
-
Cell Staining: The treated cells are harvested and stained with an Annexin V-FITC Apoptosis Detection Kit. This kit contains Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Topoisomerase I (Topo I) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the DNA topoisomerase I enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topo I enzyme, and a buffer solution.
-
Compound Incubation: The test compound (sophoridine or its analog) is added to the reaction mixture and incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. The inhibition of Topo I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Signaling Pathways and Experimental Workflow
The anticancer mechanism of sophoridine and many of its analogs involves the induction of cell cycle arrest and apoptosis, often initiated by the inhibition of DNA topoisomerase I.
References
Curcumin in Parkinson's Disease Models: A Review of Preclinical Data
An objective head-to-head comparison of Soporidine and Curcumin in a Parkinson's disease model cannot be provided at this time. Extensive searches of scientific literature and experimental data have revealed no studies directly comparing these two compounds for this indication. Furthermore, there is a notable absence of publicly available research on "this compound" in the context of Parkinson's disease or neuroprotection.
However, a significant body of research exists for Curcumin, highlighting its potential neuroprotective effects in various preclinical models of Parkinson's disease. This guide, therefore, focuses on summarizing the available experimental data for Curcumin to serve as a valuable resource for researchers, scientists, and drug development professionals.
Curcumin, a polyphenol extracted from the turmeric plant Curcuma longa, has been investigated for its therapeutic potential in Parkinson's disease due to its well-documented antioxidant, anti-inflammatory, and anti-protein aggregation properties.[1][2][3] Studies in various animal models of Parkinson's disease suggest that Curcumin may offer neuroprotective benefits.[4]
Neuroprotective Effects of Curcumin
Research indicates that Curcumin may protect dopaminergic neurons, which are progressively lost in Parkinson's disease, through several mechanisms. These include scavenging reactive oxygen species (ROS), reducing neuroinflammation, and inhibiting the aggregation of α-synuclein, a key pathological hallmark of the disease.[5]
Performance in Preclinical Models
The following tables summarize the quantitative data from various studies on the efficacy of Curcumin in animal models of Parkinson's disease.
Table 1: Effects of Curcumin on Motor Function and Dopaminergic Neuron Survival
| Model | Treatment | Outcome Measure | Result | Reference |
| MPTP-induced mouse model | Curcumin | Total movement distance | Significant increase compared to MPTP group | |
| MPTP-induced mouse model | Curcumin | Mean speed of movement | Significant increase compared to MPTP group | |
| 6-OHDA-induced rat model | Curcumin (200 mg/kg) | Dopaminergic neuron survival | 32.46% ± 4.2% fiber survival in Curcumin group vs. 7.14% ± 3.2% in 6-OHDA group | |
| MPTP-induced mouse model | Curcumin (1 and 2 mg/kg) | Tyrosine Hydroxylase (TH) expression | Increased to 60.3% and 74.8% respectively, compared to 42.9% in MPTP group |
Table 2: Biochemical Effects of Curcumin in Parkinson's Disease Models
| Model | Treatment | Biochemical Marker | Result | Reference |
| α-synuclein overexpressing cells | Curcumin | Intracellular ROS levels | Reduced by nearly 2-fold compared to untreated cells | |
| 6-OHDA-induced rat model | Curcumin | Lipid peroxidation | Decreased levels | |
| 6-OHDA-induced rat model | Curcumin | Superoxide dismutase (SOD) and Catalase | Enhanced activity | |
| MPTP-induced mouse model | Curcumin | Gut microbiota and short-chain fatty acids | Modulated gut microbial dysbiosis and restored SCFA profiles |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the efficacy of Curcumin in Parkinson's disease models.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection. A common dosing regimen is 30 mg/kg/day for 5 consecutive days.
-
Treatment: Curcumin is administered to the treatment group, often via oral gavage, starting before or after MPTP induction and continuing for a specified period.
-
Behavioral Assessment: Motor function is assessed using tests such as the open-field test (to measure total distance and speed) and the pole test (to measure bradykinesia).
-
Neurochemical and Histological Analysis: After the treatment period, brain tissues (substantia nigra and striatum) are collected. The levels of dopamine and its metabolites are measured using HPLC. The number of dopaminergic neurons is quantified using immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
Assessment of Antioxidant Activity in a Cellular Model
-
Cell Line: SH-SY5Y neuroblastoma cells are a common in vitro model for studying Parkinson's disease.
-
Induction of Oxidative Stress: Cells are treated with a neurotoxin such as MPP+ (the active metabolite of MPTP) or rotenone to induce the production of reactive oxygen species (ROS).
-
Treatment: Curcumin is added to the cell culture medium at various concentrations before or concurrently with the neurotoxin.
-
Measurement of ROS: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or a plate reader.
-
Cell Viability Assay: The protective effect of Curcumin against toxin-induced cell death is assessed using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of Curcumin and a typical experimental workflow.
Caption: Proposed neuroprotective mechanisms of Curcumin in Parkinson's disease.
Caption: A typical experimental workflow for evaluating Curcumin in a Parkinson's disease animal model.
References
- 1. Curcumin: a potential neuroprotective agent in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activities of Curcumin in Parkinson's Disease: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenwood.ru [greenwood.ru]
- 4. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson's disease: a systematic experiment literatures review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Soporidine's Therapeutic Targets: A Comparative Guide to CRISPR-Based Approaches
For researchers, scientists, and drug development professionals, the validation of a drug's therapeutic targets is a critical step in the development pipeline. This guide provides a comparative analysis of methodologies for validating the targets of Soporidine, a natural quinolone alkaloid with significant anti-tumor properties.[1] We will explore traditional validation techniques and contrast them with the precision and efficiency of CRISPR-Cas9 gene-editing technology.
Sophoridine has demonstrated considerable potential in cancer therapy, exhibiting the ability to inhibit cancer cell proliferation, invasion, and metastasis, while also inducing cell cycle arrest and apoptosis.[1][2] Its therapeutic effects are attributed to the modulation of various signaling pathways, including the MAPK signaling pathway.[3][4] However, robust validation of its specific molecular targets is essential for advancing its clinical development.
Comparison of Target Validation Methodologies
The precise identification and validation of drug targets are paramount for developing effective and safe therapeutics. While traditional methods have been foundational, CRISPR-Cas9 has emerged as a revolutionary tool for its specificity and versatility.
| Feature | Traditional Methods (e.g., RNAi, Small Molecule Inhibitors) | CRISPR-Cas9 |
| Mechanism | Transient knockdown of gene expression or protein inhibition. | Permanent gene knockout, transcriptional repression (CRISPRi), or activation (CRISPRa). |
| Specificity | Prone to off-target effects and incomplete knockdown. | High on-target specificity with well-designed guide RNAs. |
| Phenotypic Penetrance | Often incomplete, leading to ambiguous results. | Complete gene knockout can lead to clearer, more definitive phenotypes. |
| Versatility | Primarily limited to gene silencing or protein inhibition. | Can be used for gene knockout, knock-in, and precise regulation of gene expression. |
| Model Generation | Transient effects limit the development of stable disease models. | Enables the rapid and economical creation of stable, genetically defined cell lines and animal models. |
Proposed CRISPR-Based Workflow for this compound Target Validation
To definitively identify and validate the therapeutic targets of this compound, a systematic CRISPR-based approach can be employed. This workflow outlines the key steps from target identification to functional validation.
Caption: CRISPR-based workflow for this compound target validation.
Hypothetical Quantitative Data from CRISPR Validation
The following table presents hypothetical data illustrating the expected outcomes from a CRISPR-based validation of a putative this compound target, such as a key kinase in the MAPK pathway.
| Cell Line | Treatment | Apoptosis Rate (%) | G2/M Phase Arrest (%) |
| Wild-Type | Vehicle | 5.2 ± 1.1 | 8.3 ± 2.5 |
| This compound (10 µM) | 45.8 ± 3.7 | 52.1 ± 4.2 | |
| Target-KO | Vehicle | 5.5 ± 1.3 | 8.9 ± 2.8 |
| This compound (10 µM) | 10.3 ± 2.1 | 12.5 ± 3.1 |
These hypothetical results would strongly suggest that the knocked-out target is essential for this compound's therapeutic effects.
Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol provides a representative method for generating a knockout cell line to validate a potential therapeutic target of this compound.
1. Guide RNA Design and Synthesis:
-
Design two to four single guide RNAs (sgRNAs) targeting the early exons of the gene of interest using a validated online tool.
-
Synthesize the designed sgRNAs and the Cas9 nuclease.
2. Ribonucleoprotein (RNP) Complex Formation:
-
Combine the synthesized sgRNA and Cas9 protein in an appropriate buffer to form RNP complexes.
-
Incubate at room temperature to allow for complex formation.
3. Cell Transfection:
-
Culture the cancer cell line of interest to 70-80% confluency.
-
Electroporate the cells with the pre-formed RNP complexes.
4. Single-Cell Cloning and Expansion:
-
Following transfection, dilute the cells and plate them to obtain single-cell colonies.
-
Isolate and expand individual clones.
5. Knockout Validation:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift mutations.
-
Confirm the absence of the target protein via Western blot.
6. Functional Assays:
-
Treat the validated knockout and wild-type control cell lines with this compound.
-
Perform cell viability, apoptosis, and cell cycle assays to compare the phenotypic response.
This compound's Proposed Signaling Pathway in Cancer Cells
Based on existing literature, this compound induces apoptosis in cancer cells through the activation of the MAPK signaling pathway, leading to the activation of caspases.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
A Comparative Analysis of Soporidine's Bioactivity and the Quest for Reproducibility in Multi-Center Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory and anti-cancer effects of sophoridine, a quinolizidine alkaloid, with established drugs, dexamethasone and doxorubicin, respectively. While direct multi-center reproducibility data for sophoridine is not yet available in the public domain, this document aims to facilitate a discussion on the importance of such studies by presenting available data from single-center investigations and highlighting the experimental protocols necessary for generating robust and comparable results.
The Challenge of Reproducibility in Preclinical Research
The reproducibility of experimental data is a cornerstone of scientific discovery and drug development. However, achieving consistent results across different research centers is a significant challenge. Factors such as subtle variations in cell culture conditions, reagent sources, and data analysis methods can lead to considerable variability in outcomes. For natural compounds like sophoridine, establishing a consistent pharmacological profile through multi-center studies is a critical step in its journey from a promising bioactive molecule to a potential therapeutic agent.
Section 1: Comparative Anti-Inflammatory Effects of Soporidine and Dexamethasone
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This section compares its effects with dexamethasone, a potent corticosteroid widely used for its anti-inflammatory and immunosuppressive actions.
Quantitative Data Comparison
The following table summarizes the inhibitory effects of this compound and dexamethasone on key inflammatory markers. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Parameter | This compound | Dexamethasone | Cell Line | Inducer |
| NF-κB Inhibition | Significant reduction in NF-κB nuclear translocation and mRNA expression[1] | Potent inhibitor of NF-κB activation through induction of IκBα synthesis[2][3][4] | RAW 264.7 Macrophages | LPS |
| TNF-α Suppression | Significant decrease in TNF-α content in cell supernatant[1] | Markedly repressed TNF-α production | RAW 264.7 Macrophages / Human Monocytes | LPS |
Signaling Pathway
The diagram below illustrates the inhibitory effect of sophoridine on the LPS-induced inflammatory pathway.
Experimental Protocols
NF-κB Activation Assay (Immunocytochemistry):
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are divided into control, LPS-stimulated, and sophoridine + LPS groups. Sophoridine is added prior to LPS stimulation.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The subcellular localization of NF-κB p65 is observed under a fluorescence microscope. A decrease in nuclear fluorescence in the sophoridine-treated group indicates inhibition of NF-κB translocation.
TNF-α Measurement (Radioimmunoassay):
-
Sample Collection: Cell culture supernatants are collected from the different treatment groups.
-
Assay: The concentration of TNF-α in the supernatant is quantified using a commercially available radioimmunoassay kit according to the manufacturer's instructions.
Section 2: Comparative Anti-Cancer Effects of this compound and Doxorubicin
This compound has shown promising anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This section compares its efficacy with doxorubicin, a widely used chemotherapeutic agent known to induce DNA damage and apoptosis.
Quantitative Data Comparison
The following table presents the half-maximal inhibitory concentration (IC50) values for sophoridine and doxorubicin in different cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| Pancreatic Cancer (PANC-1) | ~20-200 (general range for various cancers) | >20 |
| Hepatocellular Carcinoma (HepG2) | Data not available | 12.2 |
| Breast Cancer (MCF-7) | Data not available | 2.5 |
| Cervical Cancer (HeLa) | Data not available | 2.9 |
Note: The variability in IC50 values across different studies highlights the need for standardized protocols and multi-center validation to establish a reliable comparative efficacy profile.
Effects on Cell Cycle and Apoptosis
| Parameter | This compound | Doxorubicin |
| Cell Cycle Arrest | Induces S phase or G2/M phase arrest | Can induce cell cycle arrest |
| Apoptosis Induction | Induces mitochondrial-related apoptosis | Induces apoptosis through DNA damage and caspase-3 activation |
| Caspase-3 Activation | Increases caspase-3 activity | Significantly increases caspase-3 activity |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of sophoridine-induced apoptosis and a general workflow for assessing drug-induced cell cycle arrest.
Experimental Protocols
Cell Cycle Analysis (Flow Cytometry):
-
Cell Culture and Treatment: Cancer cells are seeded and treated with varying concentrations of sophoridine or doxorubicin for specific time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Caspase-3 Activity Assay (Colorimetric Assay):
-
Cell Lysis: Both treated and untreated cells are lysed to release cellular contents.
-
Assay Reaction: The cell lysate is incubated with a colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Spectrophotometry: The cleavage of the substrate by active caspase-3 results in a color change that is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The increase in absorbance in treated cells compared to control cells indicates the level of caspase-3 activation.
Conclusion and Future Directions
This compound exhibits promising anti-inflammatory and anti-cancer properties in preclinical, single-center studies. Its mechanisms of action, involving the inhibition of NF-κB and induction of apoptosis, position it as an interesting candidate for further investigation. However, the lack of multi-center reproducibility data is a significant gap in its developmental pathway.
To confidently advance sophoridine towards clinical consideration, future research must prioritize:
-
Standardized, multi-center studies: To establish the reproducibility of its efficacy and safety profile.
-
Head-to-head comparative studies: Against established drugs like dexamethasone and doxorubicin under identical, rigorously controlled experimental conditions.
-
In-depth mechanistic studies: To fully elucidate its molecular targets and pathways across a diverse range of cell types and disease models.
By addressing these key areas, the scientific community can build a robust and reliable body of evidence to determine the true therapeutic potential of sophoridine.
References
- 1. [Effect of sophoridine and TLR4/MD-2 blocking agent on pathway of LPS-induced RAW264. 7 macrophage TLR4-NF-kappaB-TNF-alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Prudent Disposal of Soporidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for Soporidine, a potent strigolactone (SL) antagonist used in germination studies.
Key Chemical Properties and Safety Considerations
Understanding the chemical and physical properties of this compound is fundamental to its safe handling and the formulation of a disposal plan.
| Property | Value | Citation |
| Chemical Formula | C27H30F3NO3 | [1][2] |
| Molecular Weight | 473.53 g/mol | [1][2] |
| CAS Number | 1060376-43-3 | [2] |
| Appearance | Solid | |
| Storage | 0°C (short term), -20°C (long term), desiccated | |
| Solubility | 10 mM in DMSO |
Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the compound.
Experimental Protocols for Disposal
The following protocols are based on general best practices for the disposal of research chemicals and pharmaceutical compounds.
1. Unused or Expired this compound (Pure Compound):
-
Do not dispose of down the drain or in regular trash.
-
Primary Disposal Method: The recommended method for the disposal of pure this compound is through a licensed hazardous waste disposal company. The compound should be securely packaged, clearly labeled as "this compound," and segregated with other solid chemical waste.
-
Alternative for Small Quantities (if permitted by institutional policy): For very small quantities, and only if explicitly allowed by your institution's environmental health and safety (EHS) office, the following procedure may be considered:
-
Remove the this compound from its original container.
-
Mix the compound with an inert and non-combustible absorbent material (e.g., vermiculite, sand, or cat litter).
-
Place the mixture in a sealed, leak-proof plastic bag or container.
-
Label the container clearly.
-
Dispose of the container in the designated solid hazardous waste stream.
-
2. This compound Solutions (e.g., in DMSO):
-
Do not dispose of down the drain. Organic solvents like DMSO should never be drain-disposed.
-
Disposal Method: Collect all this compound solutions in a designated, properly labeled, and sealed waste container for liquid organic waste. The container should be compatible with the solvent used.
3. Contaminated Materials (e.g., gloves, pipette tips, vials):
-
Disposal Method: All materials that have come into direct contact with this compound should be considered contaminated waste.
-
Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Dispose of this container through your institution's hazardous waste management program.
-
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Soporidine
Disclaimer: Soporidine is a fictional compound. This guide is based on best practices for handling potent, neuroactive investigational pharmaceutical compounds and should be adapted based on a thorough, compound-specific risk assessment informed by the Safety Data Sheet (SDS).
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personnel safety and prevent contamination.
Hazard Assessment and Control
This compound is a potent neuroactive compound requiring stringent handling controls to minimize exposure. The primary risks are inhalation of aerosolized powder and dermal absorption. An Occupational Exposure Limit (OEL) is a critical value used to define the permissible exposure concentration of a hazardous substance in the workplace air.[1]
Occupational Exposure Limits (Hypothetical Data for this compound)
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Time-Weighted Average (TWA) is the average exposure over an 8-hour workday.[1] |
| Short-Term Exposure Limit (STEL) | 0.4 µg/m³ (15-minute TWA) | A 15-minute TWA that should not be exceeded at any point during a workday.[1] |
| Surface Contamination Limit | 1 µg / 100 cm² | Target for post-decontamination surface wipe testing. |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for minimizing exposure.[2] The required level of PPE depends on the quantity of this compound being handled and the specific procedure being performed.
PPE Requirements by Task Risk Level
| Risk Level | Task Examples | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Low | Handling sealed containers; working with dilute solutions (<1 mg/mL) in a fume hood. | N95 respirator (as a minimum precaution). | Single pair of nitrile gloves. | Lab coat. | Safety glasses with side shields. |
| Medium | Preparing stock solutions; weighing <100 mg of powder in a ventilated balance enclosure. | Half-mask or full-face respirator with P100/FFP3 filters (fit-test required).[2] | Double-gloving with nitrile gloves. | Disposable gown over lab coat or dedicated coveralls (e.g., Tyvek®). | Chemical splash goggles. |
| High | Weighing >100 mg of powder; any task with high potential for aerosol generation. | Powered Air-Purifying Respirator (PAPR) with a hood or full facepiece. | Double-gloving with nitrile gloves; consider Norfoil™ for extended contact. | Disposable coveralls (e.g., Tyvek®) with shoe covers. | Full-face shield over goggles or integrated PAPR hood. |
Procedural Guidance: PPE Donning and Doffing
Correctly putting on (donning) and taking off (doffing) PPE is a critical process to prevent self-contamination. Doffing is particularly hazardous as the exterior of the PPE is considered contaminated.
PPE Donning and Doffing Workflow
The following diagrams illustrate the mandatory sequences for donning and doffing PPE for medium-to-high risk tasks. Always work with a partner when donning and doffing complex PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
